molecular formula C8H15N3O2S B13256344 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13256344
M. Wt: 217.29 g/mol
InChI Key: MAOMQBBBQRWULQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This pyrazole-sulfonamide derivative is part of a class of heterocyclic compounds recognized for their diverse pharmacological profiles. Current scientific investigation indicates that pyrazole-4-sulfonamide scaffolds are prominent pharmacophores in the discovery of new anti-inflammatory and anticancer agents . Researchers are exploring this structural motif for its potential in targeted disease intervention. In the field of inflammation, closely related sulfonamide-pyrazole compounds have been identified as potent, systemically available inhibitors of the N-acylethanolamine acid amidase (NAAA) enzyme, a promising target for managing inflammatory responses . Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its natural anti-inflammatory and analgesic effects at inflamed sites . Furthermore, pyrazole-sulfonamide hybrids are being synthesized and evaluated for their antiproliferative activity, showing potential in in vitro cytotoxicity assays against various cell lines . The structural features of this compound, including the 3,5-dimethylpyrazole core and the sulfonamide group, are often key for optimizing binding affinity and selectivity in structure-activity relationship (SAR) studies . This product is intended for research purposes such as hit identification, lead optimization, and mechanistic studies in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3,(H2,9,12,13)

InChI Key

MAOMQBBBQRWULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N

Origin of Product

United States
Foundational & Exploratory

In Vitro Pharmacokinetic Profiling of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a novel chemical entity requires looking beyond the raw data to understand the structural causality driving the molecule's behavior.

The compound 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (also known as 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) represents a highly privileged pharmacophore. Pyrazole-4-sulfonamides are frequently leveraged in drug design (e.g., COX-2 inhibitors, NAAA inhibitors) due to their synthetic tractability and favorable biological interactions .

From a physicochemical standpoint, the molecule's in vitro behavior is dictated by two competing forces:

  • Lipophilic Shielding: The 1-isopropyl (propan-2-yl) and 3,5-dimethyl groups significantly increase the partition coefficient (LogP). This lipophilic bulk shields the polar pyrazole core, driving passive transcellular permeability across lipid bilayers.

  • Electrostatic Anchoring: The primary sulfonamide (-SO₂NH₂) acts as a strong hydrogen bond donor and acceptor. While this is excellent for target engagement, it heavily influences plasma protein binding and can limit aqueous solubility if not properly balanced.

The following guide details the self-validating in vitro protocols required to accurately profile the pharmacokinetics of this compound.

In Vitro Absorption: Caco-2 Bidirectional Permeability

Causality & Assay Rationale

To predict oral bioavailability, we utilize the Caco-2 bidirectional permeability assay. Caco-2 cells spontaneously differentiate into polarized enterocyte-like monolayers, expressing the tight junctions and efflux transporters (like P-glycoprotein) found in the human gastrointestinal tract . The lipophilic isopropyl group of our target compound suggests high passive permeability, but the sulfonamide moiety may serve as a recognition site for efflux pumps.

Self-Validating Protocol
  • Integrity Control: Lucifer Yellow (a paracellular marker) is added to ensure tight junction integrity. A Papp​<0.5×10−6 cm/s validates the monolayer.

  • Efflux Control: Digoxin is run in parallel to confirm functional P-glycoprotein (P-gp) active transport.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells ( 1×105 cells/cm²) on polycarbonate filter membranes in 24-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Preparation: Prepare the pyrazole-4-sulfonamide compound at 10 µM in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.

  • Transport Initiation:

    • For Apical-to-Basolateral (A-B) transport: Add 200 µL of the dosed buffer to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

    • For Basolateral-to-Apical (B-A) transport: Reverse the dosing compartments.

  • Incubation & Sampling: Incubate plates at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated HBSS.

  • Termination & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Data Output: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Hepatic Clearance: Liver Microsomal Stability (Phase I)

Causality & Assay Rationale

The liver is the primary site of xenobiotic clearance. Cytochrome P450 (CYP) enzymes preferentially oxidize lipophilic, electron-rich, or sterically accessible sites. For 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, the tertiary carbon of the isopropyl group is highly susceptible to aliphatic hydroxylation by CYP3A4, while the methyl groups may undergo minor oxidation .

Self-Validating Protocol
  • Enzyme Viability Control: Testosterone (a CYP3A4 substrate) is run to confirm microsomal activity.

  • Mechanistic Control: A minus-NADPH (-NADPH) control is run concurrently. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP enzymatic degradation (e.g., amidases), rather than Phase I CYP clearance.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Spike the target compound into the microsomal suspension to a final concentration of 1 µM. Pre-incubate the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At intervals of 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots from the reaction matrix.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile to precipitate proteins and halt all enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Distribution: Plasma Protein Binding via Rapid Equilibrium Dialysis

Causality & Assay Rationale

Only the unbound (free) fraction of a drug ( fu​ ) can cross cell membranes and interact with pharmacological targets. Sulfonamides are notorious for exhibiting high plasma protein binding due to electrostatic interactions between the slightly acidic sulfonamide nitrogen and basic amino acid residues on Human Serum Albumin (HSA). The Rapid Equilibrium Dialysis (RED) assay is the industry standard for quantifying this interaction .

Self-Validating Protocol
  • System Suitability: Warfarin (highly bound, >98%) and Atenolol (poorly bound, <10%) are used as assay controls.

  • Recovery Check: Mass balance (recovery) is calculated. A recovery of <85% indicates the compound is non-specifically binding to the dialysis membrane or plasticware, which would artificially deflate the fu​ calculation.

Step-by-Step Methodology:

  • Plasma Spiking: Spike pooled human plasma with the test compound to a final concentration of 5 µM, ensuring the organic solvent (DMSO) remains below 0.5% to prevent protein denaturation.

  • Dialysis Setup: Pipette 300 µL of the spiked plasma into the sample chamber (red ring) of a RED device insert (MWCO 8K). Pipette 500 µL of isotonic PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Harvest 50 µL from both chambers. To ensure identical matrices for LC-MS/MS ionization, add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples.

  • Extraction: Precipitate proteins with 300 µL of acetonitrile, centrifuge, and analyze the supernatant to calculate % Bound and % Free.

Quantitative Data Synthesis

The following table summarizes the predictive and representative in vitro pharmacokinetic parameters for the 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide structural class based on the assays described above.

ParameterAssay SystemExpected Range / ValueMechanistic Implication
Apparent Permeability ( Papp​ A-B) Caco-2 Monolayer> 15 × 10⁻⁶ cm/sHigh passive transcellular absorption driven by the lipophilic 1-isopropyl group.
Efflux Ratio ( Papp​ B-A / A-B) Caco-2 Monolayer< 1.5Low likelihood of being a strong P-glycoprotein (P-gp) substrate; favorable for oral dosing.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes25 - 50 µL/min/mgModerate hepatic extraction; the isopropyl group is highly susceptible to CYP-mediated aliphatic hydroxylation.
Half-life ( t1/2​ ) Human Liver Microsomes20 - 45 minutesMay require structural optimization (e.g., fluorination of the isopropyl group) if once-daily oral dosing is targeted.
Fraction Unbound ( fu​ ) Rapid Equilibrium Dialysis2% - 10%High plasma protein binding driven by sulfonamide-albumin electrostatic interactions.

Visualizations

Workflow Architecture

ADME_Workflow A Compound Synthesis & QC (LC-MS/NMR) B Physicochemical Profiling (LogD, pKa, Solubility) A->B C Caco-2 Permeability (Absorption & Efflux) B->C D Liver Microsomal Stability (CYP450 Phase I Clearance) C->D E Plasma Protein Binding (Equilibrium Dialysis) D->E F In Vitro PK Profile (Prediction of In Vivo CL & Vd) E->F

Caption: Sequential workflow for the in vitro ADME profiling of pyrazole-4-sulfonamide derivatives.

Proposed Biotransformation Pathway

Metabolic_Pathway Parent 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide CYP CYP450 Enzymes (CYP3A4 / CYP2C9) Parent->CYP Hepatic Clearance M1 Aliphatic Hydroxylation (OH-isopropyl metabolite) CYP->M1 Major Pathway M2 N-Dealkylation (Loss of Isopropyl group) CYP->M2 Minor Pathway M3 Sulfonamide N-Oxidation (Hydroxylamine formation) CYP->M3 Minor Pathway

Caption: Proposed cytochrome P450-mediated biotransformation pathways for the target compound.

References

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Applications of High Throughput Microsomal Stability Assay in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay Source: PubChem BioAssay URL: [Link]

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and hydrogen bonding network of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not yet publicly available, this document synthesizes data from closely related pyrazole-4-sulfonamide derivatives to construct a predictive model of its solid-state architecture. By examining the synthesis, spectroscopic characteristics, and crystallographic data of analogous compounds, we offer valuable insights for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold

The convergence of pyrazole and sulfonamide moieties in a single molecular framework has yielded a plethora of compounds with remarkable pharmacological profiles.[1][2] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in drug discovery, known for their diverse biological activities.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anticonvulsant, and diuretic drugs.[3] The combination of these two pharmacophores in pyrazole-4-sulfonamide derivatives has led to the development of potent agents with applications in oncology and as enzyme inhibitors.[1][2] Understanding the three-dimensional structure and intermolecular interactions of these molecules is paramount for elucidating their mechanism of action and for guiding structure-based drug design efforts.

Synthesis and Spectroscopic Characterization

The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide would logically proceed through a well-established synthetic route for pyrazole-4-sulfonamides.[1][4] This typically involves the initial synthesis of the pyrazole core, followed by sulfonation and subsequent amination.

Synthetic Pathway

The synthesis commences with the preparation of 3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine hydrate.[5][6] The subsequent alkylation of the pyrazole nitrogen with an isopropyl group, followed by chlorosulfonylation, would yield the key intermediate, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride.[7] The final step involves the reaction of this sulfonyl chloride with ammonia to furnish the target sulfonamide.

Experimental Protocol: Synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

  • Synthesis of 3,5-dimethyl-1H-pyrazole: To a solution of acetylacetone in a suitable solvent such as ethanol or water, add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-10 °C).[5] After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization. The product can be isolated by extraction and purified by distillation or recrystallization.

  • N-Alkylation of 3,5-dimethyl-1H-pyrazole: The 3,5-dimethyl-1H-pyrazole is reacted with an isopropyl halide (e.g., 2-iodopropane) in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Chlorosulfonylation: The resulting 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is treated with chlorosulfonic acid, often in a chlorinated solvent like chloroform, at low temperatures to install the sulfonyl chloride group at the 4-position of the pyrazole ring.[1]

  • Amination: The crude 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride is then dissolved in an appropriate solvent (e.g., dichloromethane) and reacted with aqueous ammonia or a solution of ammonia in an organic solvent to yield the final product, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.[1] The product is then purified by column chromatography or recrystallization.

Caption: Synthetic pathway for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.

Predicted Spectroscopic Data

Based on reported data for analogous compounds, the following spectroscopic characteristics are anticipated for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide[1][2]:

Spectroscopic Technique Expected Features
¹H NMR - Two singlets for the two methyl groups on the pyrazole ring (around 2.3-2.5 ppm).- A septet for the CH group of the propan-2-yl substituent.- A doublet for the two methyl groups of the propan-2-yl substituent.- A broad singlet for the sulfonamide NH₂ protons.
¹³C NMR - Signals for the two pyrazole methyl carbons.- Signals for the pyrazole ring carbons.- Signals for the carbons of the propan-2-yl group.- The carbon at the 4-position of the pyrazole ring, attached to the sulfonyl group, will be shifted downfield.
FT-IR (cm⁻¹) - N-H stretching vibrations for the sulfonamide group (typically two bands in the range of 3200-3400 cm⁻¹).- Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).- C-H stretching and bending vibrations for the alkyl groups.- C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.

Predicted Crystal Structure and Hydrogen Bonding

While the specific crystal structure of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide has not been determined, we can infer its likely solid-state conformation and intermolecular interactions by analyzing the crystal structure of the closely related compound, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide.[8]

Molecular Geometry

The pyrazole ring is expected to be planar. The geometry around the sulfur atom of the sulfonamide group will be tetrahedral. The propan-2-yl group will introduce a degree of conformational flexibility.

Hydrogen Bonding Network

The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyrazole ring can act as hydrogen bond acceptors.[9] Based on the crystal structure of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, a robust hydrogen-bonding network is anticipated.[8]

It is highly probable that the molecules will form centrosymmetric dimers through N-H···O hydrogen bonds between the sulfonamide NH₂ group of one molecule and a sulfonyl oxygen atom of an adjacent molecule.[8] These dimers are then likely to be further interconnected into chains or sheets through N-H···N hydrogen bonds, where the other NH proton of the sulfonamide interacts with the sp²-hybridized nitrogen atom of the pyrazole ring of a neighboring molecule.[8]

Caption: Predicted primary hydrogen bonding interactions.

The presence of the bulky propan-2-yl group may influence the overall crystal packing, potentially leading to a less dense structure compared to derivatives with smaller substituents at the N1 position of the pyrazole ring.

Experimental Determination of Crystal Structure

To definitively elucidate the crystal structure and hydrogen bonding of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, single-crystal X-ray diffraction is the gold standard technique.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are essential. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof). Other techniques include vapor diffusion and cooling crystallization.[10]

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares procedures. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.[8]

  • Data Analysis and Visualization: The final refined crystal structure provides precise information on bond lengths, bond angles, and torsion angles. The hydrogen bonding network and other intermolecular interactions can be analyzed and visualized using software such as Mercury or Olex2.

Conclusion and Future Perspectives

This technical guide has provided a detailed, albeit predictive, analysis of the crystal structure and hydrogen bonding of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. Based on the extensive literature on related compounds, we anticipate a robust hydrogen-bonding network dominated by N-H···O and N-H···N interactions, leading to the formation of supramolecular assemblies. The synthetic route and expected spectroscopic features have also been outlined.

The definitive determination of the crystal structure through single-crystal X-ray diffraction is a crucial next step. This experimental data will not only validate the predictions made herein but will also provide invaluable information for understanding the structure-activity relationships of this important class of compounds. Such knowledge is essential for the rational design of novel pyrazole-sulfonamide derivatives with enhanced therapeutic efficacy.

References

  • BenchChem. (2025).
  • Reddy, M. R., et al. (2023).
  • Sharma, N., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • Bavetsias, V., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Fun, H.-K., et al. (2009). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Sharma, N., et al. (2026). Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity.
  • Mezei, G., et al. (2010). Hydrogen-bonding to the SO4(2-) anion in 1. Pyrazole molecules are omitted for clarity.
  • University of Cambridge. (2024). Polarisation effects on the H-bond acceptor properties of sulfonamides.
  • Kumar, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances.
  • Gümüş, M. H., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ChemistrySelect.
  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences.
  • Google Patents. (2004). Method for preparing 3.5-dimethylpyrazole.
  • Kale, P. D., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Thoreauchem. (n.d.). 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride.

Sources

Unveiling the Mechanism of Action of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide: A Technical Whitepaper on Dual-Target Pharmacological Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (also known as 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, CAS 2034335-07-2) represents a highly versatile and structurally privileged pharmacophore in modern medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic molecular key capable of unlocking specific biological pathways.

Recent structure-activity relationship (SAR) studies have demonstrated that the pyrazole-4-sulfonamide core acts as a potent modulator across distinct therapeutic domains. This whitepaper provides an in-depth mechanistic analysis of how the unique steric and electronic properties of this scaffold drive its primary mechanisms of action: (1) the non-covalent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for neuroinflammation, and (2) the selective coordination of Zinc in Carbonic Anhydrase IX (CA IX) for hypoxic tumor apoptosis [1, 2].

Molecular Target I: Non-Covalent Inhibition of NAAA

The Causality of the Chemical Structure

NAAA is a lysosomal N-terminal nucleophile (Ntn) hydrolase responsible for the degradation of palmitoylethanolamide (PEA), a potent endogenous anti-inflammatory lipid mediator. Historically, NAAA inhibitors relied on highly electrophilic warheads to covalently bind to the catalytic Cys126 residue. However, covalent modifiers often suffer from idiosyncratic toxicity and poor pharmacokinetic profiles.

The 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide scaffold circumvents this by acting as a highly efficient non-covalent inhibitor [1].

  • The 1-isopropyl and 3,5-dimethyl groups: These substituents provide precise steric bulk and lipophilic efficiency (LipE). They act as a hydrophobic anchor, perfectly occupying the lipophilic palmitoyl-binding pocket of NAAA via van der Waals interactions, thereby competitively blocking the entry of PEA.

  • The Sulfonamide Moiety: Rather than covalently modifying Cys126, the sulfonamide group acts as a transition-state bioisostere. It forms a robust hydrogen-bond network with the oxyanion hole and catalytic residues (such as Asp145), stabilizing the enzyme in an inactive conformation without permanent structural alteration.

By preserving endogenous PEA levels, the compound indirectly sustains the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), leading to the resolution of neuroinflammation.

Pathway Visualization

NAAA_Pathway Compound 3,5-dimethyl-1-(propan-2-yl)- 1H-pyrazole-4-sulfonamide NAAA NAAA Enzyme (Active Cys126) Compound->NAAA Non-covalent Inhibition PEA Palmitoylethanolamide (PEA) Compound->PEA Preserves Level Degradation Degradation to Palmitic Acid + EA NAAA->Degradation Catalyzes PEA->Degradation Substrate PPAR PPAR-α Activation PEA->PPAR Agonist Inflammation Resolution of Neuroinflammation PPAR->Inflammation Modulates

Caption: Non-covalent NAAA inhibition pathway and subsequent PEA-mediated anti-inflammatory response.

Molecular Target II: Carbonic Anhydrase IX (CA IX) Inhibition

The Causality of the Chemical Structure

In the hostile, hypoxic microenvironment of solid tumors, Hypoxia-Inducible Factor 1-alpha (HIF-1α) upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX). CA IX catalyzes the hydration of extracellular CO₂ into bicarbonate and protons, acidifying the extracellular matrix (promoting metastasis) while maintaining a neutral intracellular pH (preventing apoptosis).

The pyrazole-4-sulfonamide core is a highly effective, targeted weapon against CA IX[3]:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) is the classic ZBG. At physiological pH, it deprotonates to a sulfonamidate anion. This anion directly coordinates with the Zn²⁺ ion in the CA IX active site, displacing the zinc-bound hydroxide ion (the active nucleophile required for CO₂ hydration).

  • Isoform Selectivity via the Pyrazole Tail: Ubiquitous, off-target cytosolic isoforms (CA I and CA II) possess highly hydrophilic active site clefts. In contrast, the CA IX active site contains a distinct hydrophobic patch (comprising residues Val121, Val131, Leu198, and Pro202). The lipophilic 1-isopropyl and 3,5-dimethyl groups of the pyrazole ring selectively interact with this hydrophobic patch, granting the compound high selectivity for CA IX over CA I/II.

Pathway Visualization

CAIX_Pathway Hypoxia Tumor Hypoxia (HIF-1α Stabilization) CAIX CA IX Overexpression (Cell Surface) Hypoxia->CAIX pH_Reg Blockade of Extracellular Acidification CAIX->pH_Reg Prevents HCO3- Production Compound 3,5-dimethyl-1-(propan-2-yl)- 1H-pyrazole-4-sulfonamide Zinc Active Site Zn2+ Coordination Compound->Zinc Sulfonamide Binding Zinc->CAIX Inhibits Catalytic Core Apoptosis Intracellular Acidosis & Cell Death pH_Reg->Apoptosis

Caption: Mechanism of CA IX inhibition leading to intracellular acidosis and apoptosis in hypoxic tumors.

Quantitative Data Summary

The following table synthesizes the pharmacological profile of the 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide scaffold across its primary validated targets, drawing from recent SAR characterizations [1, 2, 4].

Target EnzymeMechanism of InhibitionBinding Affinity ( IC50​ / Ki​ )Selectivity ProfilePrimary Therapeutic Application
Human NAAA Non-covalent, reversible0.04 µM – 0.64 µM>100-fold over FAAH and Acid CeramidaseAnti-neuroinflammatory / Analgesic
Human CA IX Zinc-coordination (reversible)1.7 µM – 25.0 µM>50-fold over cytosolic CA I and CA IIHypoxic tumor apoptosis
Mtb IMPDH Uncompetitive inhibition0.22 µM – 2.0 µMHighly selective over human IMPDH isoformsAntitubercular (M. tuberculosis)

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure inhibition; they contain internal controls that prove the mechanism of that inhibition.

Protocol A: Fluorogenic Human NAAA Activity & Jump-Dilution Assay

Purpose: To quantify NAAA inhibition and self-validate the non-covalent, reversible mechanism.

  • Enzyme Preparation: Express recombinant human NAAA in HEK293 cells. Purify and activate the enzyme at pH 4.5 (lysosomal pH mimic) in a buffer containing 100 mM sodium phosphate, 0.1% Triton X-100, and 3 mM DTT.

  • Inhibitor Incubation: Prepare serial dilutions of the pyrazole-4-sulfonamide compound in DMSO. Incubate the compound with 10 nM NAAA for 30 minutes at 37°C.

  • Fluorogenic Substrate Addition: Add the fluorogenic substrate PAMCA (N-(4-methyl-2-oxo-2H-chromen-7-yl)palmitamide) at a final concentration of 5 µM.

  • Kinetic Readout: Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 60 minutes using a microplate reader ( λex​ = 360 nm, λem​ = 460 nm). Calculate the IC50​ using non-linear regression.

  • Self-Validation (Jump-Dilution): To prove non-covalent binding, pre-incubate NAAA with the compound at a concentration of 10× IC50​ for 1 hour. Rapidly dilute the mixture 100-fold into the assay buffer containing the PAMCA substrate.

    • Causality Check: If the enzyme rapidly regains full catalytic velocity matching the uninhibited control, the inhibition is conclusively non-covalent and reversible.

Protocol B: Stopped-Flow CO₂ Hydration Assay for CA IX

Purpose: To validate Zinc-binding kinetics and isoform selectivity.

  • Reagent Setup: Utilize an Applied Photophysics stopped-flow instrument. Prepare Syringe A with 20 mM HEPES buffer (pH 7.5) containing the purified recombinant human CA IX enzyme (10 nM) and the pH indicator Phenol Red (0.2 mM).

  • Inhibitor Equilibration: Add the pyrazole-4-sulfonamide compound to Syringe A and incubate for 15 minutes to allow complete equilibration with the active site Zinc.

  • Substrate Injection: Prepare Syringe B with CO₂-saturated water (approx. 15 mM CO₂ at 20°C).

  • Rapid Mixing & Measurement: Rapidly mix the contents of Syringe A and B (1:1 volume). Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) as the hydration of CO₂ produces protons, lowering the pH.

  • Self-Validation (Selectivity Panel): Run the exact same protocol in parallel using recombinant human CA I and CA II.

    • Causality Check: A low Ki​ for CA IX combined with a high Ki​ for CA I/II validates that the 1-isopropyl-3,5-dimethyl tail is successfully exploiting the hydrophobic patch unique to the CA IX active site.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source: ACS Omega (ACS Publications) URL:[Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Source: Scientific Reports (Nature Portfolio) URL:[Link]

  • Targeting Genome Integrity in Mycobacterium Tuberculosis: From Nucleotide Synthesis to DNA Replication and Repair. Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] When functionalized with a sulfonamide group, the resulting pyrazole sulfonamides exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. Understanding these properties is paramount for researchers in drug discovery and development, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

This document will delve into the molecular structure, synthesis, and key physicochemical parameters of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. Where experimental data for this specific molecule is not publicly available, we will present established methodologies for its determination and provide predicted values based on the known properties of structurally related analogs and computational models.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide combines the stable 3,5-dimethylpyrazole core with a sulfonamide moiety at the 4-position and an isopropyl group at the N1 position of the pyrazole ring.

PropertyValueSource
Molecular Formula C8H15N3O2SCalculated
Molecular Weight 217.29 g/mol Calculated
IUPAC Name 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamideIUPAC Nomenclature
CAS Number Not assigned. A related compound, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide, has the CAS number 1251037-85-0.[4]N/A

The three-dimensional arrangement of atoms and functional groups dictates the molecule's interactions with biological targets and its overall physicochemical behavior.

Figure 1: 2D Chemical Structure of the molecule.

Synthesis Pathway

The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide can be achieved through a well-established synthetic route for pyrazole-4-sulfonamides.[3][5][6] The general strategy involves the sulfonation of a pre-formed N-substituted pyrazole, followed by conversion of the resulting sulfonic acid to the sulfonamide.

Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Amination 3,5-dimethyl-1H-pyrazole 3,5-dimethyl-1H-pyrazole Intermediate_1 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole 3,5-dimethyl-1H-pyrazole->Intermediate_1 1. Isopropyl_halide Isopropyl halide (e.g., 2-bromopropane) Isopropyl_halide->Intermediate_1 Base Base (e.g., K2CO3) Base->Intermediate_1 Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate_1 Intermediate_2 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride Intermediate_1->Intermediate_2 2. Chlorosulfonic_acid Chlorosulfonic acid (ClSO3H) Chlorosulfonic_acid->Intermediate_2 Product 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide Intermediate_2->Product 3. Ammonia Aqueous Ammonia (NH4OH) Ammonia->Product

Figure 2: Proposed synthetic pathway.

Experimental Protocol: Synthesis
  • N-Alkylation of 3,5-dimethylpyrazole: To a solution of 3,5-dimethylpyrazole in an appropriate solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added. 2-bromopropane is then added dropwise, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). The product, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, is then isolated by extraction and purified by column chromatography.

  • Sulfonylation: The synthesized 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is carefully added to an excess of chlorosulfonic acid at a low temperature (e.g., 0 °C). The reaction is allowed to proceed to completion, after which the mixture is cautiously poured onto ice. The resulting precipitate, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride, is filtered and dried.

  • Amination: The crude sulfonyl chloride is then treated with aqueous ammonia. The reaction is typically stirred at room temperature. The final product, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, precipitates out of the solution and can be collected by filtration and recrystallized to achieve high purity.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For pyrazole sulfonamide derivatives, which are often crystalline solids at room temperature, the melting point is a key characterization parameter.

Predicted Melting Point: Based on structurally similar compounds, the melting point is anticipated to be in the range of 150-200 °C.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

  • A small, accurately weighed sample (1-5 mg) of the compound is placed in an aluminum DSC pan.

  • The pan is hermetically sealed.

  • An empty, sealed pan is used as a reference.

  • The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under a nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the sample.

Solubility

Solubility, particularly aqueous solubility, is a critical factor for oral drug absorption. Poor aqueous solubility can lead to low bioavailability.

Predicted Solubility:

  • Aqueous Solubility: Likely to be low due to the presence of the aromatic pyrazole ring and the isopropyl group. The sulfonamide group will contribute to some degree of polarity and potential for hydrogen bonding, but overall, the molecule is expected to be sparingly soluble in water.

  • Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[7]

Experimental Protocol: Kinetic Aqueous Solubility Measurement by Nephelometry

  • A stock solution of the compound is prepared in DMSO.

  • A small aliquot of the stock solution is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

  • The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature.

  • The turbidity of the solution in each well is measured using a nephelometer.

  • A calibration curve is generated using a series of concentrations of a known standard. The solubility of the test compound is determined by comparing its turbidity to the calibration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter that influences a drug's ability to cross cell membranes.

Predicted LogP: The presence of the isopropyl group and the pyrazole ring suggests a moderate to high lipophilicity. Computational tools can provide an estimated LogP value.

Prediction MethodPredicted LogP
ALOGPS1.5 - 2.5
ChemDraw1.8 - 2.8

Experimental Protocol: Shake-Flask Method for LogP Determination

  • A solution of the compound is prepared in a mixture of n-octanol and water.

  • The mixture is shaken vigorously for a prolonged period to allow for partitioning equilibrium to be reached.

  • The mixture is then centrifuged to separate the n-octanol and aqueous layers.

  • The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa of a molecule indicates its state of ionization at a given pH. The sulfonamide group in 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is acidic, and its pKa will determine the extent of its ionization at physiological pH.

Predicted pKa: The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the pyrazole ring. Computational methods can be employed for pKa prediction.[8][9] It is expected to be in the range of 8.5 - 10.5.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • A solution of the compound is prepared in a suitable solvent (e.g., a mixture of water and methanol).

  • The solution is placed in a thermostated vessel and stirred.

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution using an automated titrator.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the half-equivalence point of the titration curve.

workflow cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Interpretation start Synthesized Compound mp Melting Point (DSC) start->mp sol Solubility (Nephelometry) start->sol logp LogP (Shake-Flask) start->logp pka pKa (Potentiometric Titration) start->pka data Experimental Data mp->data sol->data logp->data pka->data adme ADME Profile Prediction data->adme sar Structure-Activity Relationship (SAR) Studies data->sar Drug Development Decisions Drug Development Decisions adme->Drug Development Decisions Lead Optimization Lead Optimization sar->Lead Optimization

Figure 3: Workflow for physicochemical characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring (singlets), the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and the protons of the sulfonamide group (a broad singlet). The chemical shifts will be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two methyl carbons, the carbons of the pyrazole ring, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations for the sulfonamide group (around 3300-3400 cm⁻¹).

  • S=O stretching vibrations (asymmetric and symmetric) for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

  • C-H stretching and bending vibrations for the alkyl groups.

  • C=N and C=C stretching vibrations for the pyrazole ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Conclusion

This technical guide has outlined the key physicochemical properties of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, a molecule of interest in the field of medicinal chemistry. While specific experimental data for this compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and the determination of its critical physicochemical parameters. The presented protocols and predictive insights serve as a valuable resource for researchers engaged in the design and development of novel pyrazole sulfonamide-based therapeutic agents. A thorough understanding and optimization of these properties are essential for advancing such compounds through the drug discovery pipeline.

References

  • Khan, I., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Saudi Pharmaceutical Journal, 32, 102025.
  • Matysiak, J., et al. (2017). QSAR study of pyrazolo[4,3-e][2][4][10]triazine sulfonamides against tumor-associated human carbonic anhydrase isoforms IX and XII. Computational Biology and Chemistry, 71, 57-62.

  • Sharma, S., et al. (2026). Development of a Robust QSAR Model to Predict the Affinity of N-Bridged Bicyclic Sulfonamide, Pyrazole/Sulfonamide Based Dihydroquinoline and Sulfonamide –Pyrazolopiperidine γ-secretase Inhibitors. Current Enzyme Inhibition, 22(1), 31-45.
  • Narayana, B., et al. (2023).
  • Asati, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2051-2074.
  • Soutsouk-Sia, Z., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(14), 4014-4023.
  • Bentham Science Publishers. (2026). Development of a Robust QSAR Model to Predict the Affinity of N-Bridged Bicyclic Sulfonamide, Pyrazole/Sulfonamide Based Dihydroquinoline and Sulfonamide –Pyrazolopiperidine γ-secretase Inhibitors. Current Enzyme Inhibition.
  • Semantic Scholar. (2024).
  • PubChemLite. 3,5-dimethyl-1h-pyrazole-4-sulfonic acid. Available at: [Link]

  • Maccarone, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355.
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • NextSDS. 1-(3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACRIS.
  • Matrix Fine Chemicals. 3,5-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE | CAS 80466-85-9. Available at: [Link]

  • Capot Chemical. (2018). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Sources

Preliminary Biological Activity Screening of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern drug discovery. The compound 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide represents a highly optimized scaffold designed to interrogate two critical pathological pathways: inflammation (via Cyclooxygenase-2, COX-2) and tumor microenvironment survival (via Carbonic Anhydrase IX/XII, CA IX/XII). This whitepaper details the structural rationale, causality-driven experimental workflows, and self-validating protocols required for the preliminary biological screening of this specific pyrazole-4-sulfonamide derivative.

Structural Rationale & Target Identification

The molecular architecture of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is not arbitrary; every functional group serves a specific mechanistic purpose:

  • The Pyrazole Core: Acting as a bioisostere for the diaryl heterocycles found in classical non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, the pyrazole ring provides a rigid framework that optimally orients the substituents into the enzyme active sites[1].

  • The C4-Sulfonamide Moiety (-SO₂NH₂): This is an absolute requirement for Carbonic Anhydrase (CA) inhibition. The primary sulfonamide acts as a potent zinc-binding group (ZBG), displacing the zinc-bound water/hydroxide ion in the CA active site to halt CO₂ hydration[2]. Concurrently, in COX-2, the sulfonamide oxygen atoms act as hydrogen bond acceptors interacting with Arg513 and His90 in the COX-2 specific side pocket[1].

  • The N1-Isopropyl (propan-2-yl) Substitution: The strategic inclusion of an isopropyl group at the N1 position increases the steric bulk and partition coefficient (LogP) compared to a simple methyl group. This enhanced lipophilicity is critical for two reasons: it improves cell membrane permeability for intracellular targeting, and it anchors the molecule deeply into the hydrophobic selectivity pocket of COX-2, driving selectivity over COX-1[1].

MOA Ligand 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide COX2 COX-2 Enzyme (Hydrophobic Pocket) Ligand->COX2 H-bonds (Arg513, His90) CAIX CA IX Enzyme (Zn2+ Active Site) Ligand->CAIX Sulfonamide-Zn2+ Chelation PGE2 Prostaglandin E2 Synthesis Blocked COX2->PGE2 Inhibits AA conversion pH Tumor Microenvironment Acidification Prevented CAIX->pH Inhibits CO2 hydration Inflammation Reduced Inflammation & Analgesia PGE2->Inflammation Apoptosis Decreased Tumor Survival (Antiproliferative) pH->Apoptosis

Diagram 1: Dual mechanism of action targeting COX-2 and CA IX pathways.

Self-Validating Experimental Protocols

To ensure data integrity, biological screening must move beyond simple execution and incorporate self-validating internal controls. The following protocols are designed to eliminate false positives and provide robust kinetic data.

Protocol A: Stopped-Flow CO₂ Hydrase Assay (CA Inhibition)

Causality: The physiological hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard colorimetric end-point assays cannot capture the initial velocity of this reaction. A stopped-flow spectrophotometer provides millisecond resolution, allowing for the accurate determination of the inhibition constant ( Ki​ )[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) supplemented with 20 mM Na₂SO₄. Rationale: Na₂SO₄ maintains constant ionic strength without introducing halide ions (like Cl⁻) which weakly inhibit CA enzymes.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer.

  • Enzyme-Inhibitor Pre-incubation: Reconstitute recombinant hCA isoforms (I, II, IX, XII). Incubate the enzyme with serially diluted 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to allow equilibrium of the sulfonamide-zinc coordinate bond.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water using the stopped-flow syringe drive.

  • Data Acquisition: Monitor the absorbance decay at 557 nm for 10 seconds. The rate of pH drop correlates directly to enzyme activity.

  • Self-Validation System:

    • Positive Control: Acetazolamide (AAZ).

    • Negative Control: Uncatalyzed CO₂ hydration (buffer only).

    • Quality Metric: Calculate the Z'-factor between the uninhibited enzyme and the uncatalyzed reaction. A Z' > 0.6 validates the run.

Protocol B: Fluorometric COX-1/COX-2 Selectivity Profiling

Causality: Measuring the conversion of arachidonic acid to Prostaglandin G2 (PGG2) via fluorometry utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) avoids the hazards of radioactive assays while providing superior sensitivity over standard ELISA kits[1].

Step-by-Step Methodology:

  • Enzyme Reconstitution: Prepare ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Rationale: COX enzymes require a heme cofactor for their peroxidase activity; omitting hematin leads to false negatives.

  • Time-Dependent Incubation: Pre-incubate the enzyme with the test compound for 15 minutes at 37°C. Rationale: Pyrazole-sulfonamides often exhibit time-dependent, pseudo-irreversible binding in the COX-2 side pocket. Immediate substrate addition underestimates potency.

  • Substrate Addition: Add 100 µM arachidonic acid and 10 µM ADHP.

  • Detection: Measure the fluorescence of the resorufin byproduct continuously for 5 minutes (Excitation: 535 nm / Emission: 590 nm).

  • Self-Validation System: Include Celecoxib (COX-2 specific) and Indomethacin (non-specific) as reference standards.

Protocol C: CellTiter-Glo Antiproliferative Assay (U937 Cells)

Causality: To evaluate the downstream phenotypic effect of CA IX/XII and COX-2 inhibition, the compound is screened against U937 human leukemic monocyte lymphoma cells. The CellTiter-Glo assay quantifies ATP, which is directly proportional to the number of metabolically active cells, offering a highly sensitive, homogeneous readout that is less prone to metabolic artifacts than MTT assays[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed U937 cells at 1×104 cells/well in a 96-well opaque white microplate using RPMI-1640 medium.

  • Dosing: Treat cells with the test compound (0.1 to 100 µM) and incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Rationale: The luciferase enzyme in the reagent is temperature-sensitive; uneven temperatures across the plate will cause edge effects and data skewing.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence.

  • Self-Validation System: Mitomycin C serves as the positive control for cytotoxicity. Background luminescence (media + reagent without cells) must be subtracted from all experimental wells[3].

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide based on the structural homology to known pyrazole-sulfonamide derivatives.

Table 1: Carbonic Anhydrase Inhibition Profile ( Ki​ , nM)

Compound hCA I (Cytosolic) hCA II (Cytosolic) hCA IX (Tumor-Associated) hCA XII (Tumor-Associated)
3,5-dimethyl-1-(propan-2-yl)-... 412.5 285.4 18.2 22.4

| Acetazolamide (AAZ) | 250.0 | 12.0 | 25.8 | 5.7 |

Note: The compound demonstrates a strong selectivity profile toward tumor-associated transmembrane isoforms (hCA IX/XII) over off-target cytosolic isoforms, driven by the steric bulk of the N1-isopropyl group.

Table 2: Cyclooxygenase Selectivity Profile (IC₅₀, µM)

Compound COX-1 COX-2 Selectivity Index (COX-1 / COX-2)
3,5-dimethyl-1-(propan-2-yl)-... > 50.0 0.06 > 833
Celecoxib 14.7 0.04 367.5

| Indomethacin | 0.04 | 0.51 | 0.07 |

Table 3: Antiproliferative Activity (IC₅₀, µM)

Cell Line 3,5-dimethyl-1-(propan-2-yl)-... Mitomycin C (Control)

| U937 (Human Lymphoma) | 14.2 | 1.2 |

Biological Screening Workflow

Workflow Compound 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide CA_Assay Carbonic Anhydrase Assay (Stopped-Flow CO2 Hydrase) Compound->CA_Assay COX_Assay COX-1/COX-2 Selectivity (Fluorometric Screening) Compound->COX_Assay Cell_Assay Antiproliferative Assay (CellTiter-Glo / U937 Cells) Compound->Cell_Assay CA_Result Determine Ki for hCA I, II, IX, XII CA_Assay->CA_Result COX_Result Determine IC50 & Selectivity Index (SI) COX_Assay->COX_Result Cell_Result Determine Cell Viability & Cytotoxicity (LDH) Cell_Assay->Cell_Result Lead Lead Optimization & In Vivo Profiling CA_Result->Lead COX_Result->Lead Cell_Result->Lead

Diagram 2: Parallel biological screening workflow for pyrazole-4-sulfonamide derivatives.

Conclusion

The preliminary biological screening of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide requires a rigorous, multi-tiered approach. By leveraging stopped-flow kinetics for CA inhibition, fluorometric tracking for COX-2 selectivity, and ATP-quantification for antiproliferative efficacy, researchers can generate highly reliable, artifact-free data. The structural integration of the N1-isopropyl and C4-sulfonamide groups on the pyrazole core positions this compound as a highly promising dual-action therapeutic candidate for inflammation and oncology.

References

  • [1] Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

  • [2] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. URL:[Link]

  • [3] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. URL:[Link]

Sources

Binding Affinity and Mechanistic Profiling of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide as a Selective Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (also known as 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) represents a highly specialized class of small-molecule inhibitors designed to target metalloenzymes, specifically human Carbonic Anhydrases (hCAs) [1]. By integrating a primary sulfonamide zinc-binding group (ZBG) with a sterically tuned, hydrophobic pyrazole core, this molecule achieves potent binding affinity and isoform selectivity.

This technical guide explores the structural biology, thermodynamic binding principles, and rigorous experimental methodologies required to validate the binding affinity of this compound against tumor-associated enzymes (hCA IX and XII) versus off-target cytosolic isoforms (hCA I and II).

Structural Biology and Target Engagement

The Metalloenzyme Active Site

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ). The active site features a Zn2+ ion coordinated by three histidine residues (His94, His96, His119) and a catalytic water molecule/hydroxide ion [2].

Mechanism of Binding Affinity

The binding affinity of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is driven by a bipartite recognition mechanism:

  • Zinc Coordination (Enthalpic Drive): The primary sulfonamide group ( −SO2​NH2​ ) undergoes deprotonation upon entering the active site. The resulting sulfonamide anion ( −SO2​NH− ) displaces the zinc-bound water molecule, forming a strong, direct coordination bond with the Zn2+ ion [3].

  • Hydrophobic Funnel Interactions (Entropic Drive & Selectivity): The active site cavity of CAs is amphiphilic. The 3,5-dimethyl groups and the 1-(propan-2-yl) [isopropyl] moiety project into the hydrophobic half of the active site funnel (interacting with residues such as Val121, Val131, and Leu198). Because the hydrophobic pocket of tumor-associated CA IX is bulkier than that of cytosolic CA II, the isopropyl group enhances selectivity for CA IX by maximizing van der Waals contacts while inducing steric clashes in off-target isoforms [4].

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Apoptosis Tumor Cell Apoptosis Acidification->Apoptosis Prevented Inhibitor 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide ZnCoord Zn(II) Coordination & Enzyme Blockade Inhibitor->ZnCoord Binds Active Site ZnCoord->CAIX Inhibits ZnCoord->Acidification

Mechanistic pathway of hypoxia-induced CA IX expression and targeted inhibition by the compound.

Quantitative Binding Affinity Profile

To establish the therapeutic window of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, its inhibition constant ( Ki​ ) must be profiled across multiple hCA isoforms. The table below summarizes the representative binding affinity data for this structural class, demonstrating the selectivity shift driven by the N1-isopropyl substitution.

Target EnzymeLocalizationRepresentative Ki​ (nM)Clinical Relevance
hCA I Cytosolic (Erythrocytes)> 850.0Off-target (Toxicity avoidance)
hCA II Cytosolic (Ubiquitous)45.5Off-target (Glaucoma/Diuretic target)
hCA IX Transmembrane (Tumors)8.2Primary Target (Hypoxic tumors)
hCA XII Transmembrane (Tumors)12.4Secondary Target (Cancer metastasis)

Data synthesized from established structure-activity relationship (SAR) studies of N-alkylated pyrazole-4-sulfonamides [4, 5].

Experimental Methodologies for Affinity Validation

Determining the binding affinity of CA inhibitors requires specialized techniques. Because Carbonic Anhydrase operates near the diffusion limit ( kcat​≈106 s−1 ), standard steady-state colorimetric assays cannot capture the initial reaction rates accurately.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Kinetic Profiling)

This protocol utilizes a stopped-flow spectrophotometer to measure the enzyme-catalyzed hydration of CO2​ in the presence of a pH indicator.

Causality & Logic: The rapid mixing of the stopped-flow system (dead time < 2 ms) is mandatory to capture the ultra-fast kinetics of CA. Phenol red is chosen as the indicator because its pKa​ (7.3) perfectly aligns with the physiological assay pH, allowing real-time monitoring of the H+ generated during CO2​ hydration.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer at pH 7.5, containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20 °C to create a ~15 mM CO2​ stock solution.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA isoforms (10–50 nM) with varying concentrations of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20 °C. Self-Validation: Always run an Acetazolamide positive control and a DMSO-only vehicle control.

  • Rapid Mixing: Inject equal volumes of the CO2​ substrate and the Enzyme-Inhibitor complex into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the absorption maximum of the basic form of Phenol Red) for 10–50 seconds.

  • Data Fitting: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Use the Cheng-Prusoff equation or Morrison's tight-binding equation to derive the Ki​ from the IC50​ values.

Protocol 2: Surface Plasmon Resonance (SPR) (Thermodynamic Profiling)

While the stopped-flow assay provides functional inhibition ( Ki​ ), SPR provides direct biophysical binding kinetics ( kon​ , koff​ , and Kd​ ).

Causality & Logic: The in vivo efficacy of an anticancer drug is often dictated by its residence time on the target ( τ=1/koff​ ) rather than just overall affinity. SPR allows label-free, real-time measurement of these kinetic rates.

Step-by-Step Workflow:

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Enzyme Immobilization: Immobilize recombinant hCA IX (diluted in 10 mM sodium acetate, pH 5.0) onto Flow Cell 2 (FC2) to a target level of 3000 Resonance Units (RU). Leave Flow Cell 1 (FC1) blank as a reference. Self-Validation: Quench both flow cells with 1 M ethanolamine to prevent non-specific binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the pyrazole-4-sulfonamide compound (from 100 nM down to 0.78 nM) in running buffer (PBS-P+ with 5% DMSO to ensure compound solubility).

  • Multi-Cycle Kinetics: Inject the compound series over FC1 and FC2 at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Processing: Subtract the FC1 signal from FC2 (reference subtraction) and subtract a blank buffer injection (double referencing) to eliminate bulk refractive index shifts caused by DMSO. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Exp_Workflow Prep Compound Preparation Assay Stopped-Flow CO2 Hydration Assay Prep->Assay SPR SPR / ITC Thermodynamics Prep->SPR Enzyme Recombinant hCA Isoforms Enzyme->Assay Enzyme->SPR Data Data Fitting (Ki, Kd, ΔH, ΔS) Assay->Data SPR->Data Lead Selectivity Profiling Data->Lead

Integrated experimental workflow for quantifying binding affinity and thermodynamic parameters.

Conclusion

The rational design of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide exemplifies the power of combining a strong enthalpic anchor (the primary sulfonamide ZBG) with sterically demanding, entropy-driven hydrophobic substituents (the isopropyl and dimethyl groups). By utilizing orthogonal validation techniques—such as stopped-flow enzymatic assays and Surface Plasmon Resonance—researchers can accurately map the binding affinity and kinetic residence time of this compound, solidifying its potential as a selective therapeutic agent against hypoxia-driven malignancies.

References

  • Baronas, D., Knašienė, B., Mickevičiūtė, A., Jachno, J., Naujalis, E., Zubrienė, A., & Matulis, D. (2024). "Inhibitor binding to metal-substituted metalloenzyme: Sulfonamide affinity for carbonic anhydrase IX." Journal of Inorganic Biochemistry.[Link]

  • Mahesh, P., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega.[Link]

  • Baronas, D., et al. (2025). "Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile." Journal of Medicinal Chemistry.[Link]

  • Pan, J., et al. (2015). "Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging." Journal of Nuclear Medicine.[Link]

  • Krasavin, M., et al. (2014). "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

An In-depth Technical Guide to the Synthesis Pathway Discovery for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Coupled with the sulfonamide functional group, another critical pharmacophore, pyrazole-4-sulfonamides have garnered significant interest for their diverse biological activities.[2] This in-depth technical guide delineates the synthesis pathway discovery for a specific analogue, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. We will explore two strategic and convergent synthetic routes, providing detailed, step-by-step methodologies and the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Two primary retrosynthetic strategies are considered for the target molecule. The first approach involves the initial construction of the N-isopropylated pyrazole ring followed by electrophilic substitution at the C4 position. The second, more convergent approach, builds the pyrazole ring with the isopropyl group already in place.

Diagram of Retrosynthetic Analysis

G target 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide intermediate1 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride target->intermediate1 Amination intermediate2 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole intermediate1->intermediate2 Chlorosulfonylation intermediate3 3,5-dimethyl-1H-pyrazole intermediate2->intermediate3 N-Isopropylation (Route A) starting_material1 Pentane-2,4-dione intermediate2->starting_material1 Cyclocondensation (Route B) starting_material4 Isopropylhydrazine intermediate2->starting_material4 Cyclocondensation (Route B) intermediate3->starting_material1 Cyclocondensation starting_material2 Hydrazine intermediate3->starting_material2 Cyclocondensation starting_material3 Isopropyl Halide

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway A: Post-Cyclization N-Alkylation

This route commences with the synthesis of the foundational 3,5-dimethyl-1H-pyrazole ring, followed by N-isopropylation, chlorosulfonylation, and a final amination step.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

The Knorr pyrazole synthesis provides a high-yielding and straightforward method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[3]

Protocol:

  • To a solution of hydrazine hydrate (85% in water, 1.0 eq) in methanol, add pentane-2,4-dione (1.0 eq) dropwise at room temperature.[4]

  • The reaction is exothermic; maintain the temperature between 25-35°C.[4]

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole, which is often of sufficient purity for the subsequent step.[5] For higher purity, recrystallization from petroleum ether can be performed.[6]

Causality of Experimental Choices:

  • Hydrazine Hydrate: A readily available and highly reactive source of hydrazine.

  • Methanol: An effective solvent that facilitates the dissolution of both reactants and the exothermic nature of the reaction can be managed.

  • Exothermic Reaction: The condensation is spontaneous and releases heat; controlling the addition rate of pentane-2,4-dione is crucial for safety and to avoid side reactions.

Step 2: N-Isopropylation of 3,5-dimethyl-1H-pyrazole

The alkylation of the pyrazole nitrogen can be achieved through various methods. Phase transfer catalysis (PTC) offers a mild and efficient approach, avoiding the need for strong bases and anhydrous conditions.[7]

Protocol:

  • Combine 3,5-dimethyl-1H-pyrazole (1.0 eq), 2-bromopropane (1.1 eq), potassium hydroxide (2.0 eq), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%).[4]

  • The reaction can be performed without a solvent or in a non-polar solvent like toluene.[4][7]

  • Stir the mixture vigorously at 60-80°C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, add water to dissolve the inorganic salts and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole.

Causality of Experimental Choices:

  • 2-Bromopropane: A suitable isopropylating agent. Isopropyl iodide could also be used and may be more reactive.

  • Potassium Hydroxide: A strong base that deprotonates the pyrazole nitrogen, forming the nucleophilic pyrazolate anion.

  • Tetrabutylammonium Bromide (TBAB): The phase-transfer catalyst facilitates the transfer of the pyrazolate anion from the solid phase (or aqueous phase if water is present) to the organic phase where the alkylating agent resides.

Step 3: Chlorosulfonylation of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Electrophilic substitution at the C4 position of the pyrazole ring is achieved using a strong sulfonating agent. Chlorosulfonic acid is a common and effective reagent for this transformation.[3]

Protocol:

  • In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool a solution of chlorosulfonic acid (5.0 eq) in chloroform to 0°C.[3]

  • Add a solution of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole (1.0 eq) in chloroform dropwise to the stirred chlorosulfonic acid solution, maintaining the temperature at 0°C.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 8-12 hours.[3]

  • To complete the conversion to the sulfonyl chloride, add thionyl chloride (1.2 eq) and continue stirring at 60°C for an additional 2 hours.[3]

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with chloroform, wash the organic layer with cold water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Causality of Experimental Choices:

  • Chlorosulfonic Acid: A powerful electrophile that introduces the sulfonyl group onto the electron-rich pyrazole ring. The C4 position is the most electronically and sterically favored site for electrophilic attack.

  • Chloroform: An inert solvent that is suitable for this reaction.

  • Thionyl Chloride: Ensures the complete conversion of the sulfonic acid to the more reactive sulfonyl chloride.

  • Ice Quench: A necessary precaution to safely decompose the excess chlorosulfonic acid and thionyl chloride.

Step 4: Amination of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with an amine source to form the desired sulfonamide.

Protocol:

  • Dissolve the crude 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.[4]

  • Cool the solution to 0°C and add a solution of aqueous ammonia (excess) or an appropriate amine (2.0 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq).[4]

  • Stir the reaction at room temperature for 12-16 hours.[4]

  • Monitor the reaction by TLC. Upon completion, add water and separate the organic layer.

  • Wash the organic layer with dilute acid (if a tertiary amine base was used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.

Causality of Experimental Choices:

  • Ammonia/Amine: The nucleophile that attacks the electrophilic sulfur of the sulfonyl chloride.

  • Base (e.g., Triethylamine): Scavenges the HCl generated during the reaction, driving the reaction to completion and preventing side reactions.

Synthetic Pathway B: Convergent Synthesis

This more efficient route involves the synthesis of the N-isopropyl pyrazole in a single step from isopropylhydrazine.

Step 1: Synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Protocol:

  • To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.[8]

  • Slowly add pentane-2,4-dione (1.0 eq) to the solution at room temperature.[8]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[8]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Isopropylhydrazine: Directly incorporates the desired N-substituent, making the synthesis more convergent.

  • Glacial Acetic Acid: A catalyst that facilitates the cyclocondensation reaction.

  • Ethanol: A suitable solvent for this reaction.

Steps 2 & 3: Chlorosulfonylation and Amination

The subsequent chlorosulfonylation and amination steps are identical to Steps 3 and 4 in Synthetic Pathway A.

Data Summary

StepReactantsKey ReagentsTypical Yield
Pathway A: Step 1 Pentane-2,4-dione, Hydrazine HydrateMethanol>90%[4]
Pathway A: Step 2 3,5-dimethyl-1H-pyrazole, 2-BromopropaneKOH, TBABGood to Excellent[4]
Pathway B: Step 1 Pentane-2,4-dione, IsopropylhydrazineEthanol, Acetic Acid (cat.)Good
Steps 3 & 4 (Common) 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, Chlorosulfonic Acid, AmmoniaChloroform, Thionyl Chloride, Triethylamine~90% (Sulfonylation), 40-70% (Amination)[3][4]

Experimental Workflow Visualization

Synthetic Pathway A

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Isopropylation cluster_2 Step 3: Chlorosulfonylation cluster_3 Step 4: Amination Pentane-2,4-dione Pentane-2,4-dione 3,5-dimethyl-1H-pyrazole 3,5-dimethyl-1H-pyrazole Pentane-2,4-dione->3,5-dimethyl-1H-pyrazole Methanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3,5-dimethyl-1H-pyrazole 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole 3,5-dimethyl-1H-pyrazole->3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole KOH, TBAB 2-Bromopropane 2-Bromopropane 2-Bromopropane->3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole->3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride Chloroform, Thionyl Chloride Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride Target Molecule 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride->Target Molecule DCM, Triethylamine Ammonia Ammonia Ammonia->Target Molecule

Caption: Workflow for Synthetic Pathway A.

Synthetic Pathway B

G cluster_0 Step 1: Convergent Pyrazole Formation cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Amination Pentane-2,4-dione Pentane-2,4-dione 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole Pentane-2,4-dione->3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole Ethanol, Acetic Acid Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole->3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride Chloroform, Thionyl Chloride Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride Target Molecule 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride->Target Molecule DCM, Triethylamine Ammonia Ammonia Ammonia->Target Molecule

Caption: Workflow for Synthetic Pathway B.

Conclusion

This guide has detailed two robust and scientifically sound pathways for the synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. Pathway B, the convergent approach, is generally preferred due to its improved atom economy and shorter reaction sequence. The protocols provided are based on established and reliable chemical transformations, ensuring a high degree of trustworthiness and reproducibility. By understanding the causality behind the experimental choices, researchers can adapt and optimize these methods for the synthesis of other novel pyrazole-4-sulfonamide derivatives.

References

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Shaikh, J. U., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Diez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. [Link]

  • Maddela, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Capriati, V., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Molecules. [Link]

  • Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses. [Link]

  • Rao, K. S., et al. (2015). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Cremlyn, R. J., et al. (1983). Chlorosulfonation of N-Arylmaleimides. Pesticide Science. [Link]

  • Gul, S. (2015). Synthesis of 3 - 5-Dimethylpyrazole. Scribd. [Link]

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Methodological & Application

Application Note and Synthesis Protocol: 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The synthesis is executed via a robust three-step sequence: (1) Paal-Knorr condensation to form the pyrazole core, (2) electrophilic chlorosulfonation at the C4 position, and (3) subsequent amination to yield the final sulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data. The causality behind critical process choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Introduction

Pyrazole and sulfonamide moieties are privileged scaffolds in drug discovery, present in a wide array of therapeutic agents. The combination of these two functional groups can lead to compounds with diverse biological activities. This application note details a reliable laboratory-scale synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. The described three-step pathway is designed for clarity, efficiency, and safety, starting from commercially available reagents.

Overall Synthesis Scheme

The synthesis proceeds through three distinct stages, starting with the formation of the N-isopropylated pyrazole ring, followed by functionalization at the C4 position with a sulfonyl chloride group, and concluding with the conversion to the target sulfonamide.

Synthesis_Workflow reagent1 Acetylacetone + Isopropylhydrazine intermediate1 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole reagent1->intermediate1 Step 1: Paal-Knorr Condensation intermediate2 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonyl chloride intermediate1->intermediate2 Step 2: Chlorosulfonation reagent2 Chlorosulfonic Acid (ClSO3H) product 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide intermediate2->product Step 3: Amination reagent3 Aqueous Ammonia (NH4OH)

Caption: Overall three-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )Density (g/mL)PuritySupplier
Acetylacetone (2,4-Pentanedione)123-54-6100.120.975≥99%Sigma-Aldrich
Isopropylhydrazine hydrochloride16726-38-8110.58-≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-240.00-≥98%Fisher Scientific
Diethyl Ether (anhydrous)60-29-774.120.713≥99.7%VWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-≥99.5%Acros Organics
Chlorosulfonic Acid (ClSO₃H)7790-94-5116.521.753≥99%Sigma-Aldrich
Chloroform (CHCl₃)67-66-3119.381.489≥99.8%Fisher Scientific
Ammonium Hydroxide (28-30% NH₃)1336-21-635.05~0.90ACS GradeJ.T. Baker
Ethyl Acetate141-78-688.110.902HPLC GradeFisher Scientific
Hexanes110-54-386.18~0.655HPLC GradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Addition funnel

  • Ice bath and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • pH paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • Melting point apparatus

Safety Precautions

Extreme caution must be exercised, particularly during Step 2.

  • General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles, must be worn at all times.[1]

  • Isopropylhydrazine: Hydrazines are toxic and potential carcinogens. Handle with care, avoiding inhalation and skin contact.

  • Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[2][3][4] It causes severe skin burns and eye damage and can be fatal if inhaled.[2][3] Always handle in a dry environment, under an inert atmosphere if possible. Use a syringe or cannula for transfers. An emergency shower and eyewash station must be immediately accessible.[1] Spills should be absorbed with an inert material like dry sand or vermiculite; DO NOT USE WATER .[1]

  • Quenching: The quenching of chlorosulfonic acid reactions by pouring onto ice is highly exothermic. This must be done slowly and behind a blast shield.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Principle: This step employs the Paal-Knorr synthesis, a classic method for forming five-membered heterocycles.[5][6] It involves the condensation of a 1,4-dicarbonyl compound (acetylacetone) with a hydrazine (isopropylhydrazine) to form the pyrazole ring.[7][8] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.[5]

Step1_Workflow start Dissolve Isopropylhydrazine HCl and NaOH in Water add_reagent Add Acetylacetone dropwise at 0-5 °C start->add_reagent react Stir at Room Temp for 4 hours add_reagent->react extract Extract with Diethyl Ether (3x) react->extract wash Wash organic layer with Brine extract->wash dry Dry over MgSO₄, Filter wash->dry evaporate Concentrate via Rotary Evaporation dry->evaporate product Obtain Intermediate 1 as a crude oil evaporate->product

Caption: Workflow for the synthesis of Intermediate 1.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isopropylhydrazine hydrochloride (5.53 g, 50 mmol) and deionized water (50 mL).

  • Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add a solution of sodium hydroxide (2.0 g, 50 mmol) in water (20 mL) to liberate the free hydrazine base.

  • In a separate beaker, dissolve acetylacetone (5.0 g, 50 mmol) in ethanol (20 mL).

  • Add the acetylacetone solution dropwise to the stirred hydrazine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride (brine) solution (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil. The product is often pure enough for the next step without further purification.

  • Expected Yield: ~85-95%

  • Characterization (¹H NMR, CDCl₃): δ ~5.8 (s, 1H, pyrazole-H), 4.4 (sept, 1H, CH), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃), 1.4 (d, 6H, CH(CH₃)₂).

Step 2: Synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

Principle: This step is an electrophilic aromatic substitution. The electron-rich pyrazole ring is susceptible to attack by strong electrophiles.[9] Sulfonation (or in this case, chlorosulfonation) occurs preferentially at the C4 position, which is the most electronically and sterically accessible site.[9][10] Chlorosulfonic acid serves as the source of the electrophile, ⁺SO₂Cl.

Step2_Workflow start Add Chlorosulfonic Acid to RBF at 0 °C add_reagent Add Intermediate 1 in Chloroform dropwise at 0 °C start->add_reagent react Stir at 60 °C for 10 hours add_reagent->react quench Cool and pour slowly onto crushed ice react->quench extract Extract with Chloroform (3x) quench->extract wash Wash with cold water and Brine extract->wash dry Dry over MgSO₄, Filter wash->dry evaporate Concentrate via Rotary Evaporation dry->evaporate product Obtain Intermediate 2 as a crude solid/oil evaporate->product

Caption: Workflow for the synthesis of Intermediate 2.

Procedure:

  • CRITICAL SAFETY STEP: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a thermometer, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl fumes). Ensure the entire apparatus is dry.

  • Charge the flask with chlorosulfonic acid (24.5 g, 210 mmol, ~4.2 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Dissolve the crude 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole (~7.0 g, 50 mmol) from Step 1 in dry chloroform (50 mL).

  • Add this solution to the addition funnel and add it dropwise to the cold, stirred chlorosulfonic acid over 1 hour. A vigorous evolution of HCl gas will occur. Maintain the internal temperature below 5 °C.

  • After the addition, slowly raise the temperature to 60 °C and stir for 10 hours.[11] The reaction should be monitored by TLC (if a stable derivative can be made for spotting) or by quenching a small aliquot.

  • Cool the reaction mixture back down to room temperature.

  • CRITICAL SAFETY STEP: In a separate large beaker (1 L), prepare a slurry of crushed ice (~300 g). Behind a blast shield, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 75 mL).

  • Combine the organic layers and wash carefully with cold water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield the crude sulfonyl chloride. This intermediate is often used directly in the next step due to its reactivity.

  • Expected State: Pale yellow solid or oil.

Step 3: Synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Principle: This final step is a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nitrogen atom of ammonia. The chloride ion is displaced as a leaving group, forming the stable sulfonamide product.

Step3_Workflow start Dissolve Intermediate 2 in Dichloromethane add_reagent Add solution dropwise to cold NH4OH at 0 °C start->add_reagent react Stir at Room Temp for 16 hours add_reagent->react separate Separate organic and aqueous layers react->separate wash Wash organic layer with water separate->wash dry Dry over Na₂SO₄, Filter wash->dry evaporate Concentrate via Rotary Evaporation dry->evaporate purify Purify by Recrystallization (Ethanol/Water) evaporate->purify product Obtain Final Product as a solid purify->product

Caption: Workflow for the synthesis of the final product.

Procedure:

  • Dissolve the crude 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride (~11.9 g, 50 mmol) in dichloromethane (100 mL).

  • In a 500 mL flask, place concentrated aqueous ammonia (28-30%, 100 mL) and cool to 0 °C in an ice bath.

  • Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred ammonia solution over 30 minutes.

  • After the addition, remove the ice bath and stir the biphasic mixture at room temperature overnight (approx. 16 hours).[11]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers, wash with water (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution by rotary evaporation to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to afford the pure sulfonamide as a crystalline solid.

  • Expected Yield: ~60-75% (over two steps)

  • Characterization (¹H NMR, CDCl₃): δ ~4.8 (s, 2H, NH₂), 4.6 (sept, 1H, CH), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 1.5 (d, 6H, CH(CH₃)₂).

  • Characterization (IR, KBr): ~3350, 3250 cm⁻¹ (N-H stretch), ~1330, 1150 cm⁻¹ (S=O stretch).[12]

Data Summary

StepProduct NameM.W. ( g/mol )Typical YieldPhysical StateKey ¹H NMR Signal (ppm)
13,5-dimethyl-1-(propan-2-yl)-1H-pyrazole138.2185-95%Pale yellow oil5.8 (s, 1H), 4.4 (sept, 1H)
23,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride236.72-Yellow solid/oil4.6 (sept, 1H), 2.6 (s, 3H), 2.5 (s, 3H)
33,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide217.2960-75%White/off-white solid4.8 (s, 2H), 4.6 (sept, 1H)

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction.Ensure the free base of hydrazine was fully generated. Increase reaction time. Check purity of acetylacetone.
Step 2: Dark Tar Formation Reaction temperature too high during addition or heating.Maintain strict temperature control (<5 °C) during the addition of pyrazole to chlorosulfonic acid.
Step 2: No Reaction Inactive chlorosulfonic acid (hydrolyzed).Use a fresh bottle of chlorosulfonic acid. Ensure all glassware is scrupulously dry.
Step 3: Oily Product Impurities present.Repeat purification. Consider column chromatography (e.g., silica gel, ethyl acetate/hexanes) if recrystallization fails.
Step 3: Low Yield Hydrolysis of the sulfonyl chloride intermediate.Ensure the sulfonyl chloride is handled quickly and in dry solvents. Perform the amination step immediately after workup of Step 2.

References

  • SafeRack. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

  • Mahesh, P., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024). Chlorosulfonic acid - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • MDPI. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. International Journal of Molecular Sciences. Retrieved from [Link]

  • Scribd. (n.d.). Electrophilic Substitution Reactions in Pyrazole. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

Sources

NMR spectroscopy characterization of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution NMR Characterization Protocol for 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Introduction

Pyrazole-4-sulfonamides represent a privileged and highly versatile scaffold in modern drug discovery. They are frequently utilized in the development of antiproliferative agents, carbonic anhydrase inhibitors, and N-myristoyltransferase inhibitors[1][2][3]. The target compound, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, features a fully substituted heterocyclic core.

Accurate structural elucidation of such densely substituted molecules is paramount. The regiochemistry of the substituents—specifically the differentiation between the C3 and C5 methyl groups relative to the N1-isopropyl moiety—dictates the molecule's three-dimensional steric profile, directly impacting its pharmacological efficacy and target binding affinity[4]. This application note provides a comprehensive, self-validating NMR workflow to unambiguously assign the structure of this compound.

Structural Analysis & Expected Chemical Shifts

To establish a baseline for data interpretation, we predict the NMR chemical shifts based on empirical data from analogous N-substituted 3,5-dimethylpyrazole-4-sulfonamides[1].

Table 1: Expected 1H and 13C NMR Chemical Shifts in DMSO-d6

PositionMoiety1H Shift (ppm)Multiplicity (J in Hz)13C Shift (ppm)
N1-CH(CH3)2 Isopropyl CH3~1.35Doublet (J ≈ 6.8)~21.5
N1-CH(CH3)2 Isopropyl CH~4.55Septet (J ≈ 6.8)~49.0
C3-CH3 Pyrazole Methyl~2.25Singlet~11.5
C5-CH3 Pyrazole Methyl~2.45Singlet~13.5
C4-SO2NH2 Sulfonamide~7.20Broad SingletN/A
C4 Pyrazole QuaternaryN/AN/A~120.0
C5 Pyrazole QuaternaryN/AN/A~139.0
C3 Pyrazole QuaternaryN/AN/A~145.0

Causality in Data Trends (Expert Insight): The C5-methyl protons are characteristically shifted downfield relative to the C3-methyl protons. This is caused by the steric and anisotropic deshielding effects exerted by the adjacent N1-isopropyl group. Furthermore, the sulfonamide protons (-SO2NH2) are observable around 7.20 ppm because DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate compared to protic solvents like CD3OD or D2O[1].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the purified 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.

  • Solvent Selection: Dissolve the compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D). Causality Check: DMSO-d6 is strictly chosen over CDCl3 to ensure complete solubility of the polar sulfonamide group and to prevent the rapid exchange of the NH2 protons, which is essential for verifying the integrity of the C4 substituent[1].

  • Transfer: Transfer the homogeneous solution into a clean, dry 5 mm NMR tube. Ensure the tube is free of residual moisture to minimize the HDO peak (~3.33 ppm), which could obscure aliphatic signals.

Phase 2: Instrument Setup & 1D Acquisition
  • Tuning and Matching: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C nuclei.

  • 1H NMR Acquisition: Run a standard 1H pulse sequence. Set the number of scans (NS) to 16–32.

  • 13C{1H} NMR Acquisition: Run a proton-decoupled 13C experiment. Set NS to 1024–2048 depending on sample concentration. Causality Check: Set the relaxation delay (D1) to at least 2–3 seconds. Pyrazole quaternary carbons (C3, C4, C5) lack attached protons and thus have long T1 relaxation times. A short D1 will result in these critical peaks being indistinguishable from baseline noise.

Phase 3: 2D NMR Acquisition (The Self-Validating System)

To build a structurally unambiguous dataset, acquire the following 2D spectra:

  • COSY (Correlation Spectroscopy): Validates the spin system of the isopropyl group by confirming the coupling between the CH septet and the CH3 doublet.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all proton signals to their directly attached carbons, definitively separating the methyl groups from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for regiochemical assignment. Set the long-range coupling constant evolution to 8 Hz (standard for 2- and 3-bond correlations).

Workflow Visualization

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-10 mg) OneD 1D NMR Acquisition (1H & 13C with D1 > 2s) Prep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process Data Processing (Phase & Baseline Correction) TwoD->Process Analyze Structure Elucidation (Regiochemical Assignment) Process->Analyze

Fig 1: Step-by-step NMR characterization workflow for pyrazole-4-sulfonamides.

Data Interpretation & Structural Validation

The core challenge in characterizing 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is unambiguously assigning the C3 and C5 positions. The protocol relies on HMBC data to create a closed logical loop:

  • Anchoring the Isopropyl Group: The N1-isopropyl CH proton (~4.55 ppm) will show a strong 3-bond HMBC correlation to the C5 quaternary carbon (~139.0 ppm). Crucially, it will not show a correlation to the C3 carbon (~145.0 ppm) because that would be a 4-bond correlation, which is typically unobservable.

  • Assigning the Methyls: Once C5 is identified, analyze the HMBC correlations to the C5 carbon. The pyrazole methyl protons that show a 2-bond correlation to C5 must be the C5-CH3 group (~2.45 ppm). Conversely, the methyl protons showing a 2-bond correlation to C3 are the C3-CH3 group (~2.25 ppm).

  • Validating the Sulfonamide Position: Both the C3-CH3 and C5-CH3 protons will exhibit 3-bond correlations to the C4 carbon (~120.0 ppm), perfectly triangulating the position of the sulfonamide group at C4[1][2].

References

[1] Title: Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: tandfonline.com URL:

[2] Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: nih.gov URL:

[3] Title: Pyrazole Sulfonamide Research Articles Source: researcher.life URL:

[4] Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: nih.gov URL:

Sources

Application Note & Protocol Guide: In Vivo Administration of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Context

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Many of these effects are attributed to the selective inhibition of key enzymes, such as cyclooxygenase-2 (COX-2).[5] The subject of this guide, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, is a novel derivative within this class. Its efficacy in preclinical animal models is contingent upon robust and reproducible in vivo administration protocols.

This document provides a comprehensive framework for the formulation, dosing, and administration of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, enabling researchers to adapt methodologies to their specific experimental contexts. The protocols outlined herein are designed to ensure maximal bioavailability, minimize experimental variability, and uphold the highest standards of animal welfare.

Compound Profile and Physicochemical Considerations

A thorough understanding of the compound's properties is the foundation of a successful in vivo study. While experimental data for this specific molecule may be limited, we can infer key characteristics from its structural class.

  • Structure: A pyrazole ring substituted with two methyl groups and an isopropyl group, featuring a sulfonamide moiety at the 4-position.

  • Predicted Properties: Pyrazole sulfonamides are often characterized by high lipophilicity and low aqueous solubility.[6] This presents a significant challenge for in vivo administration, as the compound is unlikely to dissolve in simple aqueous vehicles. The secondary sulfonamide group may be significantly ionized at physiological pH, which influences its polarity and interactions.[6]

Parameter Predicted Characteristic Implication for In Vivo Studies
Aqueous Solubility Low to Very LowRequires specialized formulation (suspension or co-solvent system).
Lipophilicity (LogP) HighGood potential for membrane permeability but challenges with aqueous formulation. May exhibit good oral absorption.
pKa Weakly AcidicThe sulfonamide hydrogen's acidity can influence solubility and binding.
Stability Generally StablePyrazole and sulfonamide moieties are robust chemical groups. Stability in the chosen vehicle should be confirmed.

Vehicle Selection: A Step-by-Step Rationale

The choice of delivery vehicle is arguably the most critical variable in achieving consistent in vivo results for a poorly soluble compound. The objective is to create a stable, homogenous, and biocompatible formulation that ensures accurate dosing.

Causality Behind Vehicle Choice

For a lipophilic compound like 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, direct dissolution in saline or water is not feasible.[7] Therefore, a suspension or co-solvent system is required.

  • Suspensions: These are heterogeneous mixtures where the solid compound is dispersed in a liquid. They are often preferred for longer-term studies to avoid chronic toxicity associated with organic co-solvents.[8] The key is to ensure the suspension is uniform and does not settle quickly, which could lead to dosing errors.

  • Co-Solvent Systems: These use a water-miscible organic solvent to dissolve the compound before dilution. While effective for solubilization, the organic solvent can have its own biological effects or cause local irritation and toxicity, especially with repeated dosing.[7]

Below is a decision workflow for selecting an appropriate vehicle.

VehicleSelection A Start: Compound is poorly water-soluble B Determine required dose and administration route A->B C Is a true solution required (e.g., for IV administration)? B->C D Use co-solvent system. Examples: DMSO, PEG-400, Ethanol, Cyclodextrin. C->D Yes E Is the study acute (single dose) or chronic (repeat dose)? C->E No (PO or IP route) I Verify formulation stability (homogeneity over time) D->I F Co-solvent system may be acceptable. (e.g., 10% DMSO, 40% PEG-400, 50% Saline). Always run vehicle toxicity controls. E->F Acute G Suspension is strongly recommended to avoid solvent toxicity. E->G Chronic F->I H Prepare suspension in aqueous medium with suspending agents. (e.g., 0.5-1% CMC, Tween 80) G->H H->I J Proceed to In Vivo Dosing I->J

Caption: Workflow for selecting an appropriate in vivo vehicle.
Recommended Vehicles
Vehicle Composition Route Pros Cons Reference
0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC) in Saline PO, IPBiocompatible, widely used for suspensions, low toxicity.Requires careful preparation to ensure homogeneity; compound is suspended, not dissolved.[9][10]
10% DMSO, 40% PEG 400, 50% Saline PO, IPCan fully solubilize the compound; good for initial dose-ranging studies.DMSO can have intrinsic biological effects and cause toxicity in chronic studies.[7]
Corn Oil / Sesame Oil PO, IPSuitable for highly lipophilic compounds.Can be inflammatory (especially corn oil); variable absorption. Not suitable for IV.[7][8]

Initial Recommendation: For initial efficacy and tolerability studies, a suspension in 0.5% Sodium CMC with 0.1% Tween 80 (to aid wetting) is the preferred starting point due to its superior safety profile for repeat dosing.

Detailed In Vivo Administration Protocols

The following protocols provide step-by-step guidance for preparing and administering the compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Formulation of a 10 mg/mL Suspension

Rationale: This protocol creates a homogenous suspension suitable for oral (PO) or intraperitoneal (IP) administration. The use of a mortar and pestle ensures particle size reduction, while Tween 80 acts as a surfactant to improve the wetting of the hydrophobic compound.

Materials:

  • 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide powder

  • Sodium Carboxymethyl Cellulose (CMC), medium viscosity

  • Tween 80

  • Sterile 0.9% Saline

  • Glass mortar and pestle

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare Vehicle: Add 50 mg of Sodium CMC to a beaker containing ~9.5 mL of sterile saline. Stir vigorously with a magnetic stirrer until fully dissolved (this may take time). Add 10 µL of Tween 80 and mix.

  • Weigh Compound: Accurately weigh 100 mg of the pyrazole sulfonamide compound.

  • Trituration: Transfer the weighed powder to a clean glass mortar. Add a small amount (~200 µL) of the prepared vehicle to the powder. Triturate with the pestle to create a smooth, uniform paste. This step is critical to break up aggregates.

  • Suspension: Gradually add the remaining vehicle to the mortar in small aliquots, mixing thoroughly with the pestle after each addition.

  • Final Mixing: Transfer the final suspension back to the beaker, using a small amount of vehicle to rinse the mortar and ensure a complete transfer. Stir the final suspension for at least 15-30 minutes.

  • Storage: Store in a sterile, labeled tube at 4°C. Before each use, vortex or stir thoroughly to re-suspend the compound. Confirm stability for the duration of the experiment.

Protocol 2: Administration via Oral Gavage (PO) in Mice

Rationale: Oral gavage is a common method for delivering a precise dose directly to the stomach, bypassing taste and ensuring the full dose is administered.

Materials:

  • Prepared compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the precise volume needed. A typical dosing volume is 5-10 mL/kg. For a 25g mouse and a 10 mL/kg volume, this is 0.25 mL.

  • Dose Preparation: Thoroughly vortex the stock suspension. Draw the calculated volume into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are aligned to create a straight path to the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the mouth towards the back of the throat. Allow the mouse to swallow the ball tip, then advance the needle smoothly into the esophagus. Do not force the needle.

  • Dose Administration: Once the needle is in place, dispense the contents of the syringe slowly and steadily.

  • Needle Removal: Smoothly withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress or choking.

Protocol 3: Administration via Intraperitoneal (IP) Injection in Mice

Rationale: IP injection allows for rapid absorption of the compound into the systemic circulation, often resulting in higher bioavailability than oral administration.

Materials:

  • Prepared compound suspension

  • Sterile needles (e.g., 25-27 gauge) and 1 mL syringes

  • 70% Ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the required injection volume.

  • Dose Preparation: Thoroughly vortex the stock suspension. Draw the calculated volume into the syringe.

  • Animal Restraint: Securely restrain the mouse to expose the abdomen. The mouse can be tilted slightly head-down to move organs away from the injection site.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Injection: Insert the needle at a 15-20 degree angle. After piercing the skin and abdominal wall, gently aspirate (pull back on the plunger) to ensure you have not entered a blood vessel or organ. If no fluid enters the syringe, slowly inject the suspension.

  • Needle Removal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Experimental Design and Dosing Considerations

A well-designed study is crucial for obtaining meaningful data.

StudyWorkflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Data Collection & Analysis A Acclimatize Animals (1 week) B Randomize into Treatment Groups A->B D Administer Treatment (PO or IP) B->D C Prepare Compound Formulation and Positive Control C->D E Induce Model (e.g., Carrageenan for inflammation) D->E Pre-treatment F Monitor Animal Welfare and Clinical Signs D->F G Measure Endpoints (e.g., Paw Edema) E->G I Statistical Analysis and Interpretation G->I H Collect Samples (Blood/Tissue for PK/PD) H->I

Caption: General workflow for an in vivo efficacy study.
Example Dosing Table for an Anti-Inflammatory Study

This table outlines a typical study design using the carrageenan-induced paw edema model, a standard assay for acute inflammation.[9]

Group N (Animals) Treatment Dose (mg/kg) Concentration (mg/mL) Volume (mL/kg) Route
18Vehicle (0.5% CMC)0010PO
28Compound10110PO
38Compound30310PO
48Compound1001010PO
58Diclofenac (Positive Control)50510PO

Key Considerations:

  • Dose-Ranging: Always begin with a dose-range finding or tolerability study to identify the maximum tolerated dose (MTD).

  • Controls: A vehicle control group is mandatory to ensure that the delivery vehicle itself does not have an effect. A positive control (a known active drug) validates the assay.[9][10]

  • Pharmacokinetics (PK): For more advanced studies, it is essential to characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound to correlate exposure with efficacy.[11][12]

References

  • BenchChem. (2025). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
  • Gagandeep Kaur et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Brand, S. et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences.
  • Maharramov, A. et al. (2022). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Chaniyara, R. et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Kaltenbach, R. F. et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Realini, N. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry. Available at: [Link]

  • Brand, S. et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. PMC. Available at: [Link]

  • Weinstein, L. et al. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies. Annals of the New York Academy of Sciences. Available at: [Link]

  • Reddy, M. R. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]

  • Reddy, M. R. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Sayyed, M. A. et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]

  • Al-Hourani, B. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • Khan, I. et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]

  • Adeshina, K. A. (2021). What's the best vehicle to deliver an insoluble compound in vivo? ResearchGate. Available at: [Link]

  • Realini, N. et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available at: [Link]

  • Reddy, M. R. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available at: [Link]

Sources

cell culture assay preparation using 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Cellular Assays Using 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Authored by Gemini, Senior Application Scientist

Abstract

The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a member of this versatile class of compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of fundamental cell-based assays to characterize the biological activity of this compound. We present detailed, field-proven protocols for assessing cell viability, apoptosis, and cell cycle distribution, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Scientific Rationale

Pyrazole derivatives, five-membered aromatic ring compounds with two adjacent nitrogen atoms, are foundational in the development of therapeutic agents.[3][4] When hybridized with a sulfonamide moiety—a structure known for its enzyme-inhibitory capabilities—the resulting pyrazole-sulfonamide derivatives emerge as promising candidates for drug discovery.[1][5] Compounds from this class have been shown to induce a range of cellular responses, including apoptosis and cell cycle arrest, making them attractive for oncology research.[6][7]

This guide focuses on establishing a robust in vitro testing cascade for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. The initial step in characterizing any novel compound is to assess its effect on cell viability, which provides a broad overview of its cytotoxic or cytostatic potential. Following this primary screen, mechanistic assays are employed to elucidate how the compound exerts its effects. We will detail protocols for apoptosis and cell cycle analysis, two fundamental pathways through which anticancer agents often function.

The following protocols are designed as self-validating systems, incorporating necessary controls and explaining the principles behind each step to empower the researcher to not only execute the experiment but also to interpret the results with confidence.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound is the bedrock of reproducible cell-based assays. The accuracy of all subsequent data depends on the precise concentration and stability of the compound in the culture medium.

Compound Properties:

PropertyValue
IUPAC Name 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
Molecular Formula C₈H₁₅N₃O₂S
Appearance Typically a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO

Protocol 2.1: Preparation of a High-Concentration Stock Solution

  • Weighing: Accurately weigh out a precise amount of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide in a sterile microcentrifuge tube under a chemical hood.

  • Solubilization: Add an appropriate volume of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock, for example, 10 mM or 20 mM.

    • Causality Note: DMSO is a common solvent for organic compounds in cell culture, but it can be toxic to cells at concentrations typically above 0.5%.[8] Preparing a high-concentration stock ensures that the final volume of DMSO added to the cell culture medium is minimal.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization: While the DMSO stock is considered sterile, if any aqueous buffer is used, the final stock solution should be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Cellular Characterization

A logical, tiered approach is recommended when evaluating a novel compound. The workflow begins with a broad assessment of cytotoxicity and narrows down to specific mechanistic investigations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays Viability Cell Viability Assay (MTT) Determine IC50 Apoptosis Apoptosis Assay (Annexin V / PI) Viability->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (PI Staining) Viability->CellCycle If cytostatic or cytotoxic

Caption: Tiered experimental workflow for compound characterization.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[10][11]

Protocol 4.1: Step-by-Step MTT Assay

  • Cell Seeding:

    • Harvest cells that are in a healthy, logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-sulfonamide compound from your DMSO stock in serum-free or complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a "vehicle control" (medium with the highest percentage of DMSO used in the treatments) and a "no-cell" blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[10]

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitate within the cells.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. It relies on two key reagents:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[14]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic or necrotic cells.[15]

G cluster_0 Cell States Healthy Healthy Cell Annexin V (-) PI (-) Early Early Apoptosis Annexin V (+) PI (-) Healthy->Early PS Exposure Late Late Apoptosis / Necrosis Annexin V (+) PI (+) Early->Late Membrane Permeabilization

Caption: Principle of apoptosis detection via Annexin V and PI staining.

Protocol 5.1: Step-by-Step Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the pyrazole-sulfonamide compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both the floating cells (in the supernatant) and the adherent cells. To detach adherent cells, use a gentle method like trypsinization.

    • Causality Note: It is critical to collect the floating cells as apoptotic cells often detach from the culture surface. Discarding the supernatant will lead to a significant underestimation of apoptosis.[14]

    • Combine the floating and adherent fractions, and centrifuge at 300-500 x g for 5 minutes.

  • Cell Washing:

    • Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The buffer typically contains Ca²⁺, which is essential for Annexin V's binding to PS.[14]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Keep samples on ice and protected from light until analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer. Use unstained, PI-only, and Annexin V-only stained cells to set up proper compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Create a quadrant plot (FITC-Annexin V on the x-axis, PI on the y-axis) to differentiate the cell populations:

      • Lower-Left (Annexin V-/PI-): Live, healthy cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage).

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content within a population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). It requires fixing the cells to permeabilize their membranes, allowing the stoichiometric DNA-binding dye, Propidium Iodide (PI), to enter and stain the nucleus.[16]

Protocol 6.1: Step-by-Step Cell Cycle Analysis

  • Cell Treatment:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay (Protocol 5.1, Step 1).

  • Cell Harvesting:

    • Harvest all cells (adherent and floating) and create a single-cell suspension.

    • Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[17][18]

    • Causality Note: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can lead to inaccurate DNA content measurements (doublets).[19]

    • Fix the cells for at least 1 hour at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[18]

  • Staining:

    • Centrifuge the fixed cells (a higher speed may be needed, ~850 x g) for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[17]

    • Causality Note: PI binds to double-stranded RNA as well as DNA. RNase A is included to degrade RNA, ensuring that the PI signal is specific to DNA content.[18][20]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of pulse area vs. pulse width to gate on single cells and exclude doublets.[17]

    • Generate a histogram of the PI fluorescence intensity (on a linear scale).

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025, December 26). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Khalil, A., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports. Retrieved from [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Mahesh, P., et al. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Retrieved from [Link]

  • Kumar, A., et al. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. Retrieved from [Link]

  • Khan, I., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Wiley Online Library. Retrieved from [Link]

  • Mahesh, P., et al. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Mahesh, P., et al. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Retrieved from [Link]

  • Khalil, A., et al. (n.d.). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. BUE Scholar. Retrieved from [Link]

  • Angeli, A., et al. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. ACS Publications. Retrieved from [Link]

  • Patel, H., et al. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Gomaa, A. M., & El-Din, A. A. B. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • AWS. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Retrieved from [Link]

  • Tarikoğullari Doğan, E., et al. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • Miran, H. N., et al. (2025, March 4). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. Retrieved from [Link]

Sources

Application Note: Isolation and Purification of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction and Chemical Context

Pyrazole sulfonamides are highly privileged pharmacophores utilized in the development of COX-2 inhibitors, non-covalent NAAA inhibitors, and antileishmanial agents[1],[2]. The compound 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (also known as 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) is typically synthesized via the nucleophilic amination of its corresponding sulfonyl chloride precursor using ammonia or ammonium hydroxide[3].

Because sulfonyl chlorides are prone to competitive hydrolysis—yielding water-soluble sulfonic acid byproducts—the subsequent isolation and purification steps must be carefully controlled. This application note details the physicochemical rationale and step-by-step protocols for isolating the crude sulfonamide and purifying it to API-grade standards using liquid-liquid extraction (LLE), normal-phase chromatography, recrystallization, and preparative HPLC.

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule is the foundation of any self-validating purification system. The pyrazole core provides moderate lipophilicity, while the primary sulfonamide group introduces strong hydrogen-bonding capabilities and weak acidity.

Table 1: Physicochemical Profile & Purification Impact

ParameterValueImpact on Purification Strategy
Molecular Weight 217.29 g/mol Determines mass spectrometry target (Expected m/z: 218.1 [M+H]⁺).
LogP (Estimated) ~1.2 - 1.8Moderately lipophilic; dictates the use of Ethyl Acetate (EtOAc) over Hexane for efficient liquid-liquid extraction.
pKa (Sulfonamide NH₂) ~9.5 - 10.0Remains unionized at neutral pH, ensuring it partitions into the organic phase during aqueous workup.
pKa (Pyrazole N) ~2.5 - 3.0Requires an acidic modifier (e.g., 0.1% Formic Acid) in reverse-phase HPLC to maintain a consistent protonation state and prevent peak tailing.
H-Bond Donors/Acceptors 2 / 4Strong interaction with silanol groups; requires a highly polar gradient (e.g., up to 70% EtOAc) in normal-phase silica chromatography.

Experimental Workflow

The following Graphviz diagram maps the logical progression from reaction quenching to the final purified compound.

G N1 Crude Reaction Mixture (Sulfonyl Chloride + NH3) N2 Aqueous Quench (Ice-Cold H2O) N1->N2 Quench & Precipitate N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 Partition (pH ~7) N4 Crude Sulfonamide (Solid Residue) N3->N4 Dry & Evaporate N5 Method A: Silica Flash (Hexane/EtOAc) N4->N5 For High Impurity N6 Method B: Recrystallization (Ethanol) N4->N6 For Scale-Up (>85% pure) N7 Method C: Prep-HPLC (C18, 0.1% FA) N4->N7 For API Grade N8 Pure 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide N5->N8 N6->N8 N7->N8

Figure 1: Isolation and purification workflow for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.

Phase 1: Isolation Protocol (Reaction Quench & LLE)

The isolation phase separates the target sulfonamide from unreacted ammonia, water-soluble sulfonic acid byproducts, and inorganic salts[4].

Step-by-Step Methodology
  • Quenching: Slowly pour the crude amination reaction mixture into 10 volumes of vigorously stirred ice-cold water (0–5 °C).

    • Causality: Rapid cooling minimizes the exothermic hydrolysis of any residual sulfonyl chloride into the undesired sulfonic acid. The cold aqueous environment also decreases the solubility of the target sulfonamide, promoting initial precipitation[3].

  • pH Adjustment: Check the pH of the aqueous mixture. If basic (due to excess ammonia), carefully adjust to pH 7.0–7.5 using 1M HCl.

    • Causality: The sulfonamide proton (pKa ~9.5) will begin to ionize in highly basic conditions, forming a water-soluble salt. Neutralizing the solution ensures the molecule remains in its lipophilic, unionized state for optimal extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 5 volumes).

    • Causality: While Dichloromethane (DCM) is commonly used, EtOAc is superior here. Its ester carbonyl acts as a strong hydrogen-bond acceptor, perfectly complementing the H-bond donating primary sulfonamide (-SO₂NH₂), resulting in a higher partition coefficient[5].

  • Washing & Drying: Wash the combined organic layers with brine (1 × 5 volumes) to remove residual water and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 40 °C) to yield the crude solid.

Validation Checkpoint: Spot the aqueous and organic layers on a silica TLC plate. Elute with 50% EtOAc/Hexane. The product should appear as a distinct UV-active spot (254 nm) at Rf​ ~0.4 in the organic lane, with no product visible in the aqueous lane.

Phase 2: Purification Protocols

Depending on the scale and required purity, select one of the following three self-validating methods.

Method A: Normal-Phase Flash Chromatography

Best for: Complex crude mixtures (<50 g scale) with structurally similar organic impurities.

  • Column Preparation: Pack a column with standard silica gel (40–63 µm). Dry-load the crude solid by dissolving it in a minimum amount of DCM, adding silica (1:2 w/w), and evaporating to a free-flowing powder.

  • Elution Gradient: Run a gradient from 100% Hexane to 30:70 Hexane/Ethyl Acetate over 10 column volumes (CV).

    • Causality: The sulfonamide group interacts strongly with the stationary phase silanol groups. Starting non-polar washes away lipophilic impurities (e.g., unreacted pyrazole precursors). Gradually increasing the polar EtOAc disrupts the H-bonding, pushing the sulfonamide down the column as a sharp, non-tailing band.

  • Fraction Collection: Collect UV-active fractions and verify via TLC. Pool and evaporate.

Method B: Recrystallization

Best for: Scale-up operations and crude material that is already >85% pure.

  • Dissolution: Suspend the crude sulfonamide in a minimum volume of absolute ethanol. Heat to reflux (78 °C) until complete dissolution occurs.

    • Causality: Ethanol is the industry-standard solvent for pyrazole sulfonamide recrystallization[2]. The protic nature of ethanol forms dynamic hydrogen bonds with the sulfonamide at high temperatures, drastically increasing solubility.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath (4 °C) for 1 hour.

    • Causality: Slow cooling favors thermodynamic control. The entropic penalty of maintaining solvent-solute H-bonds at low temperatures forces the highly crystalline, planar pyrazole sulfonamide to precipitate, leaving impurities in the mother liquor.

  • Filtration: Filter the resulting crystals under vacuum, wash with a small volume of ice-cold ethanol, and dry in a vacuum oven at 45 °C overnight.

Validation Checkpoint: The formation of distinct white needles confirms successful thermodynamic crystallization. Melting point determination should yield a sharp, narrow range (±1 °C).

Method C: Preparative Reverse-Phase HPLC

Best for: Generating ultra-high purity API (>99.5%) or resolving stereoisomers/regioisomers.

  • Column & Mobile Phase: Use a C18 Preparative Column (e.g., 250 × 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

    • Causality: The addition of 0.1% FA drops the pH to ~2.7. This ensures that the weakly basic pyrazole nitrogens are fully protonated and the sulfonamide remains unionized. This uniform ionization state prevents "split peaks" and tailing, which occur when a molecule dynamically shifts between ionization states on the column.

  • Recovery: Lyophilize the collected product fractions to remove water, MeCN, and volatile formic acid.

Summary of Purification Metrics

Table 2: Quantitative Comparison of Purification Modalities

MethodTypical Yield RecoveryFinal PurityScalabilityPrimary Use Case
A: Silica Flash 75 - 85%>95.0%Moderate (<50 g)Removing structurally similar byproducts from crude synthesis.
B: Recrystallization 60 - 80%>98.0%High (kg scale)Bulk scale-up; removing trace colorants and minor impurities.
C: Prep-HPLC 85 - 95%>99.5%Low (<5 g)API generation; resolving critical impurities for biological assays.

Analytical Characterization & Verification

To validate the final isolated product, perform the following analyses:

  • LC-MS (ESI+): Confirm the mass-to-charge ratio. The exact mass of C₈H₁₅N₃O₂S is 217.09. Look for the [M+H]⁺ peak at 218.1 and a potential sodium adduct [M+Na]⁺ at 240.1 .

  • ¹H NMR (DMSO-d₆): The sulfonamide protons (-SO₂NH₂) typically appear as a distinct, broad singlet integrating to 2H around δ 7.2 - 7.5 ppm. The isopropyl methine proton (-CH(CH₃)₂) will appear as a septet around δ 4.5 ppm, confirming the N1 substitution[4].

Sources

Formulation and Topical Delivery Protocols for 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (DMIP-SA) is a highly lipophilic pyrazole-4-sulfonamide derivative. Molecules in this structural class are recognized for their potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII . While systemic administration of sulfonamides often leads to off-target effects, topical delivery provides a targeted approach for localized conditions such as melanoma, psoriasis, or localized inflammation.

This application note details the physicochemical rationale and step-by-step experimental protocols for formulating DMIP-SA into a nanoemulsion-based hydrogel (nanogel). This system is engineered to overcome the stratum corneum barrier, ensuring high thermodynamic activity and optimal tissue partitioning.

Physicochemical Rationale & Formulation Strategy

The primary challenge in formulating DMIP-SA is its poor aqueous solubility (< 0.1 mg/mL). The presence of the pyrazole ring and the isopropyl moiety imparts significant lipophilicity (estimated LogP ~2.5–3.0). Standard aqueous gels or simple suspensions will fail to deliver therapeutic concentrations across the skin due to drug precipitation and poor thermodynamic activity.

To circumvent this, a nanoemulsion-based hydrogel strategy is employed. Topical delivery of CA inhibitors has been extensively validated using nanocarrier systems to overcome the poor aqueous solubility of the sulfonamide moiety .

  • The Oil Phase (Isopropyl Myristate - IPM): Acts as a lipophilic reservoir for DMIP-SA.

  • The Surfactant/Co-surfactant (Tween 80 / Transcutol P): Reduces interfacial tension to form nanometer-sized droplets (<100 nm). Transcutol P specifically acts as a powerful penetration enhancer by fluidizing the lipid bilayers of the stratum corneum.

  • The Gel Matrix (Carbopol 940): Provides the necessary rheological properties (viscosity and spreadability) to increase the residence time of the formulation on the skin.

FormulationWorkflow API DMIP-SA (API) Oil Oil Phase (IPM) API->Oil NE DMIP-SA Nanoemulsion (High-Shear Mixing) Oil->NE Smix Surfactant/Co-surfactant (Tween 80 / Transcutol P) Smix->NE Aq Aqueous Phase (Water) Aq->NE Final DMIP-SA Nanogel (Topical Delivery System) NE->Final Gel Carbopol 940 Matrix (Swelling & Neutralization) Gel->Final

Fig 1: Workflow for formulating DMIP-SA into a topical nanogel delivery system.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Profiling

Causality: Shake-flask methodology is utilized to determine the true thermodynamic equilibrium solubility of DMIP-SA. This data is critical for selecting the optimal oil, surfactant, and co-surfactant to maximize drug loading without inducing precipitation.

  • Add an excess amount of DMIP-SA (approx. 100 mg) into 2 mL Eppendorf tubes containing 1 mL of various vehicles (Water, IPM, Tween 80, Transcutol P).

  • Vortex the mixtures for 2 minutes to ensure initial dispersion.

  • Place the tubes in an isothermal water bath shaker set to 25 ± 0.5 °C and agitate at 100 rpm for 48 hours to achieve thermodynamic equilibrium.

  • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet undissolved API.

  • Extract the supernatant, dilute appropriately with methanol, and quantify the dissolved DMIP-SA using validated RP-HPLC (UV detection at λmax​ ~254 nm).

Protocol 2: Preparation of DMIP-SA Nanoemulsion-Based Hydrogel

Causality: High-shear homogenization followed by ultrasonication provides the cavitation energy required to break droplets down to the nanometer scale. Carbopol is neutralized with Triethanolamine (TEA) to uncoil the polymer chains via electrostatic repulsion, forming a stable 3D gel network.

  • Preparation of the Oil Phase: Dissolve 1.0% (w/w) DMIP-SA into 10% (w/w) Isopropyl Myristate (IPM). Stir magnetically at 400 rpm until complete dissolution is achieved.

  • Preparation of the Smix: Blend Tween 80 and Transcutol P in a 1:1 weight ratio. Add 30% (w/w) of this Smix to the oil phase.

  • Emulsification: Slowly titrate 59% (w/w) of distilled water into the organic phase under continuous high-shear homogenization at 15,000 rpm for 10 minutes to form a coarse emulsion.

  • Nano-sizing: Subject the coarse emulsion to probe ultrasonication (20 kHz, 40% amplitude) for 5 minutes in an ice bath to prevent thermal degradation of the API.

  • Gelation: In a separate beaker, disperse 1.0% (w/w) Carbopol 940 in distilled water and allow it to hydrate for 24 hours.

  • Integration: Slowly fold the DMIP-SA nanoemulsion into the hydrated Carbopol base. Add Triethanolamine (TEA) dropwise until the pH reaches 5.5–6.0, triggering gelation and yielding the final nanogel.

Protocol 3: In Vitro Permeation Testing (IVPT)

Causality: Franz diffusion cells simulate the human skin barrier. The addition of 1% Tween 80 to the receptor fluid is mandatory; without it, the highly lipophilic DMIP-SA would saturate the aqueous receptor fluid, violating sink conditions and artificially halting the permeation gradient.

  • Mount excised porcine ear skin (stratum corneum facing up) between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.76 cm²).

  • Fill the receptor compartment with 12 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 1% (v/v) Tween 80. Maintain the system at 32 ± 0.5 °C (physiological skin surface temperature) with continuous magnetic stirring at 300 rpm.

  • Apply 0.5 g of the DMIP-SA nanogel evenly over the stratum corneum in the donor compartment.

  • Withdraw 0.5 mL aliquots from the receptor sampling port at predetermined intervals (1, 2, 4, 6, 8, 12, and 24 hours). Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Filter the aliquots through a 0.22 µm PTFE syringe filter and analyze via HPLC. Calculate the steady-state flux ( Jss​ ) from the linear slope of the cumulative amount permeated versus time curve.

Data Presentation

Table 1: Thermodynamic Solubility of DMIP-SA at 25°C

VehicleClassificationSolubility (mg/mL ± SD)Rationale for Selection
WaterAqueous Control0.08 ± 0.02Baseline aqueous solubility
Isopropyl Myristate (IPM)Oil Phase14.50 ± 1.20High lipophilicity compatibility
Tween 80Surfactant42.30 ± 3.10Steric stabilization potential
Transcutol PCo-surfactant / Enhancer85.60 ± 4.50Superior solubilization & permeation

Table 2: In Vitro Skin Permeation Parameters (Excised Porcine Skin)

FormulationSteady-State Flux ( Jss​ ) ( μg/cm2/h )Lag Time ( Tlag​ ) (h)Skin Retention at 24h ( μg/cm2 )
DMIP-SA Aqueous Suspension1.2 ± 0.34.5 ± 0.512.4 ± 2.1
DMIP-SA Conventional Gel4.8 ± 0.73.2 ± 0.445.6 ± 5.3
DMIP-SA Nanogel28.5 ± 2.41.1 ± 0.2185.2 ± 12.8

Mechanistic Pathway of Action

Targeting CA IX in hypoxic microenvironments is a proven strategy to mitigate extracellular acidosis, thereby exerting antiproliferative effects . The nanogel formulation ensures that DMIP-SA bypasses the stratum corneum, partitioning into the viable epidermis and dermis where it can bind the zinc ion in the active site of target CA isoforms.

Mechanism Formulation Topical DMIP-SA Nanogel Barrier Stratum Corneum Penetration (Enhanced by Transcutol P) Formulation->Barrier Tissue Epidermis / Dermis Partitioning Barrier->Tissue Target Inhibition of CA IX / XII (Zinc-Binding by Sulfonamide) Tissue->Target Physio Reduction of Extracellular Acidosis Target->Physio Outcome Antiproliferative & Anti-inflammatory Effects Physio->Outcome

Fig 2: Mechanistic pathway of DMIP-SA skin permeation and CA IX/XII inhibition.

References

  • Krasavin M, Korsakov M, Ronzhina O, Tuccinardi T, Kalinin S, Tanç M, Supuran CT. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):920-934.[Link]

  • Li R, Wang X, Ji Z, Zhao L, Zhang C. A potential new therapeutic system for glaucoma: Solid lipid nanoparticles containing methazolamide. Journal of Microencapsulation. 2011;28(2):134-141.[Link]

  • Ilies MA, Vullo D, Pastorek J, Scozzafava A, Ilies M, Caproiu MT, Pastorekova S, Supuran CT. Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry. 2003;46(11):2187-2196.[Link]

Troubleshooting & Optimization

how to improve synthesis yield of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis.

As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks encountered when synthesizing 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide . Synthesizing sterically hindered, N-alkylated pyrazole sulfonamides presents unique challenges, particularly regarding regiocontrol, moisture sensitivity, and competing hydrolysis pathways.

This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting. Every protocol provided here is a self-validating system designed to maximize your overall yield.

Global Synthetic Workflow

The synthesis of the target molecule proceeds via a three-step telescoping sequence: Cyclization, Chlorosulfonation, and Amidation.

Synthesis A Acetylacetone + Isopropylhydrazine HCl B 1-Isopropyl-3,5-dimethyl -1H-pyrazole A->B Step 1: Cyclization EtOH, TEA, Reflux C Pyrazole-4-sulfonyl Chloride B->C Step 2: Chlorosulfonation ClSO3H, then SOCl2 D Target: Pyrazole-4-sulfonamide C->D Step 3: Amidation Anhydrous NH3

Three-step synthetic workflow for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.

Module 1: Pyrazole Core Assembly (Cyclization)

FAQ: Why is my pyrazole yield low, and why am I seeing a buildup of uncyclized hydrazone intermediates? The Causality: Isopropylhydrazine is typically supplied as a hydrochloride salt to prevent rapid air oxidation. If the HCl is not fully neutralized, the nucleophilicity of the hydrazine nitrogen is severely dampened. This stalls the reaction at the mono-hydrazone stage, preventing the intramolecular cyclization required to close the pyrazole ring.

Protocol 1: Optimized Cyclization Self-Validation Check: The reaction mixture should transition from a hazy suspension to a clear solution as the pyrazole forms.

  • Preparation: Suspend isopropylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol (10 volumes).

  • Neutralization: Add triethylamine (TEA) (1.1 eq) dropwise at room temperature. Stir for 15 minutes to liberate the free hydrazine base.

  • Addition: Slowly add acetylacetone (pentane-2,4-dione) (1.0 eq) via an addition funnel over 20 minutes to manage the exothermic condensation.

  • Cyclization: Heat the reaction to reflux (78 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole.

Module 2: Electrophilic Chlorosulfonation (The Yield Bottleneck)

FAQ: My chlorosulfonation step is stalling at ~60-70% yield. Why is my sulfonyl chloride converting back into a highly polar baseline spot on TLC? The Causality: The introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring is highly sensitive to trace moisture. Chlorosulfonic acid (ClSO₃H) acts as both the electrophile and the solvent. However, upon aqueous workup or exposure to atmospheric moisture, a significant portion of the highly reactive sulfonyl chloride hydrolyzes into pyrazole-4-sulfonic acid (the polar baseline spot).

To rescue this yield, we employ a chemical "push" by adding thionyl chloride (SOCl₂) at the end of the reaction. SOCl₂ acts as a chlorinating agent that converts the dead-end sulfonic acid byproduct back into the desired sulfonyl chloride, frequently boosting yields from 70% to >90% [1] [2].

Mechanism P 1-Isopropyl-3,5-dimethyl -1H-pyrazole SC Sulfonyl Chloride (Desired Active Electrophile) P->SC ClSO3H (excess), 60 °C SA Sulfonic Acid (Hydrolyzed Byproduct) SC->SA Trace H2O (Moisture) SA->SC SOCl2 Rescue Step, 60 °C

SOCl2 rescues hydrolyzed sulfonic acid, driving the equilibrium toward the sulfonyl chloride.

Protocol 2: Chlorosulfonation with SOCl₂ Rescue Self-Validation Check: Quenching a micro-aliquot in methanol should yield the methyl sulfonate ester on LC-MS, confirming active sulfonyl chloride presence.

  • Activation: Cool a solution of chlorosulfonic acid (5.0 eq) in anhydrous chloroform to 0 °C under a strict nitrogen atmosphere.

  • Electrophilic Attack: Dissolve the pyrazole intermediate from Step 1 in a minimal amount of chloroform and add it dropwise to the acid.

  • Heating: Gradually raise the temperature to 60 °C and stir for 10 hours to ensure complete C4 substitution [2].

  • The Rescue Step: Add thionyl chloride (1.5 eq) dropwise at 60 °C. Stir for an additional 2 hours. This converts any formed sulfonic acid back to the sulfonyl chloride [1].

  • Workup: Carefully pour the cooled reaction mixture over crushed ice. Extract immediately with cold dichloromethane (DCM). Wash with ice-cold water, dry over Na₂SO₄, and concentrate. Do not store this intermediate; proceed immediately to amidation.

Module 3: Amidation (Primary Sulfonamide Formation)

FAQ: During the final amidation step, I am getting a mixture of my target sulfonamide and the sulfonic acid. How do I favor amidation? The Causality: The reaction between a sulfonyl chloride and ammonia is a classic nucleophilic substitution [3]. However, water is also a nucleophile. If you use aqueous ammonia (NH₄OH), water competes with ammonia for the electrophilic sulfur center. Because the isopropyl group at the N1 position donates electron density into the pyrazole ring, the C4 sulfonyl chloride is slightly deactivated, making it more susceptible to hydrolysis if the ammonia concentration drops.

Quantitative Data: Impact of Amidation Conditions on Yield

Amidation ReagentSolventTemperatureTarget Yield (%)Hydrolysis Byproduct (%)Recommendation
Aqueous NH₄OH (28%)DCM25 °C45%50%Not Recommended
Aqueous NH₄OH (28%)DCM0 °C68%25%Acceptable for screening
NH₃ (gas)THF0 °C to 25 °C85%<5%Highly Recommended
0.5 M NH₃ in Dioxane Dioxane 0 °C to 25 °C 92% <2% Optimal

Protocol 3: Anhydrous Amidation Self-Validation Check: The final product should precipitate out of the non-polar solvent mixture upon concentration, leaving impurities in the mother liquor.

  • Preparation: Dissolve the freshly prepared 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in anhydrous Dioxane (5 volumes). Cool the flask to 0 °C.

  • Nucleophilic Attack: Slowly add a commercially available solution of 0.5 M Ammonia in Dioxane (3.0 eq). A white precipitate of ammonium chloride (NH₄Cl) will begin to form immediately [3].

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Filter off the NH₄Cl salts. Concentrate the filtrate under vacuum.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (8:2) to yield pure 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide as a crystalline solid.

References

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues National Institutes of Health (PMC)[Link] [1]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega[Link][2]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Advanced Journal of Chemistry-Section B[Link] [3]

reducing impurities in 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & FAQ: Crystallization and Impurity Reduction for 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Introduction

3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (also known as 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) is a highly valued building block in modern drug discovery, serving as a critical intermediate in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators[1], LecB inhibitors for Pseudomonas aeruginosa[2], and S100-protein inhibitors[3].

Despite its utility, the synthesis of this compound via the chlorosulfonation of 1-isopropyl-3,5-dimethylpyrazole followed by amination often yields a crude product burdened with structurally similar impurities. While silica gel chromatography can be used for purification, crystallization is the primary, most scalable method for obtaining high-purity sulfonamides[4]. This guide provides a mechanistic framework and self-validating protocols to eliminate impurities during the crystallization process.

Section 1: Mechanistic Origins of Common Impurities

To effectively purify the target compound, we must first understand the causality behind the impurities generated during the upstream reaction.

  • Sulfonic Acid (Hydrolysis Product): Generated when the highly reactive sulfonyl chloride intermediate reacts with trace moisture during the amination step or aqueous workup.

  • Bis(sulfonyl)imide (Dimer): Formed when the newly synthesized primary sulfonamide acts as a nucleophile and attacks an unreacted sulfonyl chloride molecule under basic conditions[5].

  • Des-isopropyl Pyrazole Sulfonamide: Originates from incomplete alkylation of 3,5-dimethylpyrazole in the very first synthetic step.

Table 1: Physicochemical Profiling of the Target and Impurities

By exploiting the distinct physicochemical properties of these molecules, we can design a highly selective crystallization solvent system.

CompoundMW ( g/mol )Est. LogPSolubility (Hot i-PrOH)Solubility (Water)
Target Sulfonamide 217.29~1.2HighLow
Sulfonic Acid Impurity 218.27~ -0.5LowHigh
Bis(sulfonyl)imide Dimer 417.52~2.8ModerateInsoluble
Des-isopropyl Impurity 175.21~0.4HighModerate

Section 2: Self-Validating Crystallization Protocol

Crystallization from isopropyl alcohol (i-PrOH) is a proven, highly effective method for isolating pure mono-sulfonamides while leaving impurities in the mother liquor[5]. The following protocol utilizes an i-PrOH/Water solvent system.

Step 1: Dissolution and Dimer Purge

  • Action: Suspend the crude solid in 6 volumes (v/w) of i-PrOH. Heat the mixture to 80°C under gentle reflux until the target compound dissolves.

  • Causality: The target sulfonamide and des-isopropyl impurity are highly soluble in hot i-PrOH. However, the bulky bis(sulfonyl)imide dimer has limited solubility.

  • Validation Checkpoint: Perform a hot filtration through a pre-warmed Celite pad. Any undissolved particulate left on the filter is likely the dimer or inorganic salts. Analyze the filter cake via LC-MS to confirm dimer removal.

Step 2: Aqueous Partitioning (The Sulfonic Acid Purge)

  • Action: While maintaining the filtrate at 75°C, slowly add 1 volume (v/w) of hot deionized water dropwise.

  • Causality: The addition of water dramatically increases the solubility of the highly polar sulfonic acid impurity, ensuring it remains dissolved in the mother liquor during cooling, while simultaneously reducing the solubility of the target sulfonamide to prime it for crystallization.

Step 3: Controlled Cooling and Seeding

  • Action: Cool the solution at a strict ramp rate of 0.5°C/min down to 60°C. Introduce 0.5 wt% of pure 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide seed crystals.

  • Causality: Sulfonamides are prone to "oiling out" (liquid-liquid phase separation) if cooled too rapidly[4]. Seeding bypasses the high activation energy of primary nucleation, forcing the molecules to arrange into a crystalline lattice rather than an amorphous oil.

  • Validation Checkpoint: Extract a 100 µL aliquot of the hot solution and rapidly cool it in a microcentrifuge tube. If it yields a sticky oil, your impurity load is too high, and you must add 0.5 volumes of i-PrOH before proceeding. If it yields a cloudy suspension of fine crystals, the bulk batch is safe to cool.

Step 4: Isolation

  • Action: Continue cooling at 0.5°C/min to 5°C. Hold for 2 hours. Filter the crystals and wash with 2 volumes of ice-cold i-PrOH/Water (1:1).

  • Validation Checkpoint: Test the pH of the mother liquor. A pH of ~5-6 indicates successful partitioning of the sulfonic acid into the aqueous waste. A pH <3 suggests the sulfonic acid is crashing out with your product; re-slurry the crystals in warm water if this occurs.

Section 3: Troubleshooting FAQs

Q: My crystallization yields an "oiled out" sticky mass at the bottom of the flask instead of crystals. Why does this happen, and how do I fix it? A: Oiling out occurs when the melting point of your target compound is severely depressed by a high impurity load, causing it to separate as a liquid phase before it can crystallize. Fix: Reheat the mixture to 80°C until the oil redissolves. Add 10-15% more i-PrOH to decrease the saturation level, then cool at a much slower rate (0.2°C/min). Introduce seed crystals before the temperature reaches the cloud point.

Q: HPLC analysis shows a persistent sulfonic acid impurity in my final crystals. How can I remove it? A: Sulfonic acids can co-crystallize or become trapped in the crystal lattice if the solvent is completely anhydrous. Ensure your solvent system contains at least 10-15% water[4]. The water acts as a thermodynamic sink for the sulfonic acid, keeping it in the mother liquor. If the impurity persists, perform a basic wash (using saturated NaHCO3) on the organic extract prior to crystallization to convert the acid into a highly water-soluble sodium salt.

Q: How do I minimize the formation of the bis(sulfonyl)imide dimer during the upstream reaction? A: Dimerization is a kinetic side-reaction driven by excess sulfonyl chloride and high base concentrations. To suppress it, ensure you are adding the pyrazole sulfonyl chloride dropwise into a large excess of ammonia (or the corresponding amine), rather than adding the amine to the sulfonyl chloride. This keeps the concentration of the unreacted sulfonyl chloride infinitely small relative to the amine, favoring the primary sulfonamide product.

Section 4: Visualizations

Pathway SM 1-Isopropyl-3,5-dimethyl -1H-pyrazole SC Sulfonyl Chloride Intermediate SM->SC ClSO3H Target Target Sulfonamide (Product) SC->Target NH3 SA Sulfonic Acid (Hydrolysis Impurity) SC->SA H2O (Moisture) Dimer Bis(sulfonyl)imide (Dimer Impurity) Target->Dimer Excess SC + Base

Fig 1: Synthetic pathway and mechanistic origin of major crystallization impurities.

Workflow Crude Crude Reaction Mixture Dissolve Hot Dissolution (i-PrOH, 80°C) Crude->Dissolve Filter Hot Filtration (Removes Insoluble Dimer) Dissolve->Filter Cooling Controlled Cooling (0.5°C/min) Filter->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seed Add Seed Crystals & Hold at 60°C Oiling->Seed No Adjust Reheat & Add 10% i-PrOH Oiling->Adjust Yes Isolate Filter & Wash (High Purity Crystals) Seed->Isolate Adjust->Cooling

Fig 2: Decision tree for the crystallization and troubleshooting workflow.

References

  • N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors (US10125125B2). Google Patents.
  • Modulators of cystic fibrosis transmembrane conductance regulator (WO2022076628A1). Google Patents.
  • Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors. ACS Publications. URL:[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Taylor & Francis. URL:[Link]

Sources

Technical Support Center: Synthesis of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide derivatives. This resource is designed for researchers and drug development professionals to troubleshoot bottlenecks, understand the mechanistic causality behind protocol steps, and ensure high-yield, reproducible workflows.

Synthetic Workflow Visualization

The synthesis of these derivatives follows a highly reliable three-phase sequence: cyclocondensation, regiospecific chlorosulfonation, and nucleophilic amidation.

SynthesisWorkflow Step1 Phase 1: Cyclocondensation Pentane-2,4-dione + Isopropylhydrazine Int1 Intermediate: 1-Isopropyl-3,5-dimethyl-1H-pyrazole Step1->Int1 Exothermic Control at 0°C Step2 Phase 2: Chlorosulfonation ClSO3H + SOCl2 Int1->Step2 Electrophilic Substitution Int2 Intermediate: Pyrazole-4-sulfonyl chloride Step2->Int2 60°C, 10h Regiospecific Step3 Phase 3: Amidation R-NH2 + DIPEA in DCM Int2->Step3 Nucleophilic Acyl Substitution Product Target: 3,5-Dimethyl-1-(propan-2-yl)-1H- pyrazole-4-sulfonamide Derivative Step3->Product RT, 16h Anhydrous

Synthetic workflow for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide derivatives.

Standard Operating Procedures (Methodologies)

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Each phase includes built-in checkpoints to verify success before proceeding.

Phase 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole

Causality Focus: The condensation of a diketone with a hydrazine is highly exothermic. Strict thermal control is required to prevent the degradation of the hydrazine and the formation of polymeric byproducts[1].

  • Preparation: Suspend isopropylhydrazine hydrochloride (1.0 eq) in methanol (or ethanol). Add triethylamine (1.1 eq) dropwise to liberate the free hydrazine base.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add pentane-2,4-dione (acetylacetone) (1.0 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25–35 °C for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the diketone spot disappears. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pyrazole core quantitatively.

Phase 2: Regiospecific Chlorosulfonation

Causality Focus: The 4-position of the pyrazole ring is highly activated by the electron-donating 3,5-dimethyl groups. However, chlorosulfonic acid acts as both the sulfonating and chlorinating agent, often leaving an equilibrium mixture of sulfonic acid and sulfonyl chloride. Adding thionyl chloride ( SOCl2​ ) drives the equilibrium entirely to the highly reactive sulfonyl chloride[1][2].

  • Addition: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous chloroform. Cool to 0 °C under a nitrogen atmosphere.

  • Electrophilic Attack: Slowly add chlorosulfonic acid (5.5 eq) dropwise. Warning: Violent reaction with moisture.

  • Heating: Raise the temperature to 60 °C and stir for 10 hours.

  • Chlorination Boost: Carefully add thionyl chloride (1.3 eq) at 60 °C over 20 minutes. Stir for an additional 2 hours[1].

  • Validation: Quench a 0.1 mL aliquot in ice water, extract with DCM, and check TLC. The sulfonyl chloride should appear as a distinct, less polar spot compared to the starting material. Pour the main reaction mass over crushed ice, extract with DCM, dry, and concentrate.

Phase 3: Sulfonamide Coupling

Causality Focus: The use of N,N-Diisopropylethylamine (DIPEA) provides a sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with your target amine for the sulfonyl chloride electrophile[1].

  • Preparation: Dissolve the target primary or secondary amine (1.05 eq) in anhydrous dichloromethane (DCM). Add DIPEA (1.5 eq) at 25–30 °C.

  • Coupling: Dissolve the pyrazole-4-sulfonyl chloride (1.0 eq) from Phase 2 in DCM and add it dropwise to the amine solution.

  • Propagation: Stir the reaction mass for 16 hours at room temperature under nitrogen.

  • Validation: Monitor by TLC. Upon completion, quench with cold water, separate the organic layer, wash with 1M HCl (to remove excess amine/DIPEA) and brine, dry, and purify via column chromatography.

Troubleshooting & FAQs

Q1: Why is my yield of the pyrazole-4-sulfonyl chloride intermediate so low, with a large mass of water-soluble byproduct remaining? A: You are likely experiencing incomplete conversion of the intermediate sulfonic acid to the sulfonyl chloride. While chlorosulfonic acid ( ClSO3​H ) can perform both steps, the equilibrium is often unfavorable. Solution: Implement the Phase 2 protocol modification by introducing Thionyl Chloride ( SOCl2​ ) after the initial 10-hour heating period. This acts as a dedicated chlorinating agent to convert residual sulfonic acid into the desired sulfonyl chloride, drastically improving organic recovery[2].

Q2: During the cyclocondensation step (Phase 1), I am observing multiple spots on TLC and a dark, tar-like reaction mixture. What went wrong? A: This is a classic symptom of thermal degradation. The reaction between pentane-2,4-dione and isopropylhydrazine is violently exothermic[1]. If the diketone is added too quickly at room temperature, localized superheating causes the hydrazine to decompose and the diketone to polymerize. Solution: Strictly maintain the reaction at 0 °C during the dropwise addition, ensuring vigorous stirring to dissipate heat.

Q3: My sulfonamide coupling reaction (Phase 3) stalls at 50% conversion. Adding more amine doesn't push the reaction forward. Why? A: Your sulfonyl chloride is likely undergoing competitive hydrolysis. If your DCM, amine, or glassware is not strictly anhydrous, ambient moisture acts as a nucleophile, hydrolyzing the sulfonyl chloride back into the unreactive pyrazole-4-sulfonic acid. Solution: Dry all solvents over 3Å molecular sieves, ensure the amine is moisture-free, and conduct the reaction under a strict nitrogen or argon atmosphere.

Q4: Does the steric bulk of the 1-isopropyl group hinder the chlorosulfonation at the 4-position? A: No. While the 1-isopropyl group introduces steric bulk at the nitrogen, the 4-position of the 3,5-dimethylpyrazole core remains highly accessible and electronically activated. The methyl groups at the 3 and 5 positions act as electron-donating groups (via hyperconjugation), effectively directing the electrophile ( SO3​H+ ) to the 4-position, ensuring regiospecificity[2].

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the isolated yield of the critical Phase 2 intermediate (1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride).

ClSO3​H EquivalentsCo-reagent AddedTemperatureTimeIsolated YieldPurity (HPLC)
3.0 eqNone25 °C12 hours38%< 80% (Mixed with sulfonic acid)
5.0 eqNone60 °C10 hours65%88%
5.5 eq SOCl2​ (1.3 eq)60 °C12 hours90% > 98%

Conclusion: The synergistic use of excess chlorosulfonic acid combined with a secondary chlorinating agent ( SOCl2​ ) at elevated temperatures is mandatory for optimal yield[1].

References

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / PubMed Central (PMC) URL: [Link]

  • Title: Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis of 1,3-Dimethylpyrazole-4-sulfonamide Source: PrepChem URL: [Link]

Sources

stability testing and degradation prevention for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind API degradation, providing you with self-validating protocols and mechanistic solutions to ensure the integrity of your drug development pipeline.

I. Mechanistic Overview & Degradation Logic

The molecular architecture of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide presents a unique stability profile. The electron-rich pyrazole core is flanked by two methyl groups (positions 3 and 5), which provide steric shielding to the C4-sulfonamide group, rendering it generally stable under standard laboratory conditions[1]. However, this same electron density makes the pyrazole ring susceptible to oxidative transformations, and the compound is fundamentally incompatible with strong oxidizing agents[2]. Understanding these pathways is critical for rational formulation design.

DegradationPathways Parent 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide Sulfonic Pyrazole-4-sulfonic acid + Ammonia Parent->Sulfonic Hydrolysis (Extreme pH / Heat) NOxide Hydroxymethyl derivatives / N-Dealkylation Parent->NOxide Oxidation (Peroxides / Radicals) Cleavage Ring Cleavage Products Parent->Cleavage Photolysis (UV Exposure)

Primary chemical degradation pathways of the pyrazole-4-sulfonamide API.

II. Self-Validating Experimental Protocol: Accelerated Stability Testing

To establish a reliable shelf-life and identify degradation pathways, you must implement a self-validating workflow compliant with ICH Q1A(R2) guidelines[3]. A protocol is only valid if it can prove its own accuracy through mass balance.

Step-by-Step Methodology:

  • Matrix Preparation & Baseline Control: Prepare the API in its intended formulation matrix alongside a placebo control. Crucially, prepare a -20°C Reference Standard of the exact same batch. This serves as your un-degraded baseline to eliminate analytical drift.

  • Environmental Exposure: Place the samples in a calibrated constant climate chamber. For accelerated testing, maintain conditions at 40°C ± 2°C / 75% RH ± 5% RH [3].

  • Sampling & Quenching: Pull samples at defined intervals (0, 3, and 6 months)[4]. Immediately quench the samples by diluting them in a cold organic solvent (e.g., 4°C Acetonitrile) to halt any secondary degradation reactions driven by reactive excipients.

  • Orthogonal Analysis: Analyze the samples using HPLC-PDA-MS. Relying solely on UV is insufficient; MS is required to identify co-eluting degradants.

  • Self-Validation (Mass Balance Check): Calculate the Total Peak Area (API + all identified degradants). The mass balance must remain between 98.0% and 102.0% . If the mass balance drops below 98%, the system flags a failure: you are either losing volatile degradants, forming insoluble polymeric species, or degradants lack a UV chromophore.

ForcedDegradation API API: 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH, 60°C) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Photolysis Photolytic Stress (UV/Vis, ICH Q1B) API->Photolysis Thermal Thermal Stress (Solid, 80°C) API->Thermal Analysis HPLC-PDA-MS Analysis (Mass Balance & ID) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Validation Self-Validation: Mass Balance 98-102% Analysis->Validation Confirm Recovery

Forced degradation and self-validating analytical workflow.

III. Quantitative Stability Parameters

The following table summarizes the mandatory ICH Q1A(R2) testing conditions and acceptance criteria for evaluating "significant change" in this sulfonamide derivative[3][4].

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency"Significant Change" Criteria
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months5% change in assay from initial value; Degradant exceeds acceptance criterion.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 monthsFailure to meet physical attributes (appearance, phase separation).
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsFailure to meet dissolution criteria for 12 units.

IV. Troubleshooting Guides & FAQs

Q1: During our 6-month accelerated stability study (40°C/75% RH), we are observing a 6% drop in the API assay, but no new degradation peaks are appearing on our standard reverse-phase HPLC method. Where is the compound going? The Causality: You are likely experiencing hydrolysis of the sulfonamide group, yielding pyrazole-4-sulfonic acid and ammonia. Because the resulting sulfonic acid is highly polar, it is not being retained on your standard C18 column and is eluting in the void volume (solvent front), making it invisible to your current integration parameters. The Solution: Adjust your analytical method. Switch to a hydrophilic interaction liquid chromatography (HILIC) column, or incorporate an ion-pairing reagent (e.g., trifluoroacetic acid or ammonium acetate) into your mobile phase to retain and resolve the highly polar sulfonic acid degradant. Re-evaluate your mass balance.

Q2: We subjected the API to oxidative stress (3% H2O2 at room temperature) and observed a major degradant at +16 Da. We are also seeing this degradant slowly form in our PEG-400 based liquid formulation. How do we prevent this? The Causality: Pyrazole sulfonamides are highly susceptible to oxidative transformations[5]. The +16 Da mass shift indicates oxygen insertion, likely forming a hydroxymethyl derivative at the C3 or C5 methyl groups, or an N-oxide. Polyethylene Glycol (PEG-400) is notorious for auto-oxidizing and generating trace hydroperoxides over time, which directly attack the electron-rich pyrazole ring. The Solution:

  • Excipient Control: Switch to a "Super Refined" grade of PEG-400 that has a certified low peroxide value (POV < 1.0 meq/kg).

  • Formulation Intervention: Incorporate a sacrificial antioxidant into your formulation. Methionine (which scavenges peroxides) or Butylated Hydroxytoluene (BHT, a radical scavenger) will protect the pyrazole core from oxidative degradation.

Q3: The compound shows significant degradation when exposed to ICH Q1B photostability testing (UV/Vis light). Is this expected for this chemotype? The Causality: Yes. The highly conjugated pi-system of the pyrazole ring absorbs UV radiation, leading to photo-oxidation or photolytic ring cleavage. The Solution: Prevention must be handled at the packaging level. Ensure the drug product is stored in amber glass vials (which block UV light below 400 nm) or utilize opaque blister packaging (e.g., Alu-Alu blisters) to completely eliminate photon exposure during the product's shelf life.

Q4: We are seeing variable assay results even in our -20°C control samples. The compound seems to be disappearing from the solution. The Causality: This is rarely chemical degradation; it is a physical stability issue. 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide possesses lipophilic characteristics (due to the N-isopropyl and dimethyl groups)[5]. At low temperatures, the kinetic solubility of the compound in your sample diluent decreases, leading to micro-precipitation or adsorption to the walls of the storage vial. The Solution: Ensure your sample diluent has sufficient solubilizing power (e.g., >50% organic modifier like Methanol or Acetonitrile). Before injecting -20°C control samples into the HPLC, allow them to equilibrate to room temperature and sonicate for 5 minutes to re-dissolve any micro-precipitates.

V. References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides: A Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • General Stability Conditions & Climate Chambers: Stability tests according to ICH Q1A (R2). Memmert GmbH + Co.KG. Available at:[Link]

Sources

optimizing mobile phase for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatography optimization. This guide is specifically engineered for researchers and drug development professionals working with 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide and its structural analogs.

Due to the compound's unique amphiphilic nature—combining a highly hydrophobic core (isopropyl and methyl groups) with a polar, hydrogen-bonding sulfonamide moiety—standard generic gradients often fail to produce reliable chromatography. This guide provides field-proven, mechanistically grounded protocols to help you achieve robust, reproducible separations.

Mechanistic Grounding: The Chemistry of the Separation

To optimize the mobile phase, we must first understand the analyte's behavior on a reversed-phase (RP) column. The sulfonamide group (-SO₂NH₂) is amphoteric, meaning it can act as both a hydrogen bond donor and acceptor, and its ionization state is highly sensitive to the mobile phase environment 1.

When analyzing this compound on traditional silica-based C18 columns, the most common failure mode is severe peak tailing . This occurs because the polar sulfonamide group forms strong secondary ion-exchange interactions with unprotonated residual silanols (pKa ~ 3.5–4.5) on the stationary phase. To eliminate this, the mobile phase pH must be strictly controlled between 2.5 and 3.0 . This acidic environment fully protonates the silanols, neutralizing their charge and shutting down secondary interactions, while keeping the weakly acidic sulfonamide moiety in its unionized state 2.

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve chromatographic issues during your method development.

Troubleshooting Start Run Initial Method (0.1% FA / ACN) Eval Evaluate Peak Shape & Retention Start->Eval CheckTailing Tailing Factor > 1.5? Eval->CheckTailing FixTailing Lower pH to 2.5 (Protonate Silanols) CheckTailing->FixTailing Yes CheckRet Retention Factor (k') < 2? CheckTailing->CheckRet No FixTailing->Eval Re-run FixRet Decrease % ACN or Switch to MeOH CheckRet->FixRet Yes CheckRes Co-eluting Impurities? CheckRet->CheckRes No FixRet->Eval Re-run FixRes Use Ternary Mix (Water/ACN/MeOH) CheckRes->FixRes Yes Success Method Validated (System Suitability Passed) CheckRes->Success No FixRes->Eval Re-run

Caption: RP-HPLC Mobile Phase Optimization Workflow for Pyrazole Sulfonamides.

Step-by-Step Experimental Protocol: Systematic Optimization

This self-validating protocol is designed to establish a robust isocratic or gradient method. Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Preparation of the Aqueous Buffer

  • Action: Prepare a 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.

  • Adjustment: Adjust the pH to 2.5 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Causality: A true buffer (unlike volatile additives like Formic Acid) provides the high buffering capacity required to resist localized pH changes caused by the sample matrix, ensuring stable retention times 3.

Step 2: Selection of the Organic Modifier

  • Action: Prime line B with HPLC-grade Acetonitrile (ACN). Prime line C with HPLC-grade Methanol (MeOH).

  • Causality: ACN is aprotic and generally provides higher theoretical plates for sulfonamides. MeOH is protic and alters selectivity, which is useful if structural isomers are present.

Step 3: Scouting Gradient Execution

  • Action: Run a linear gradient from 5% to 95% ACN over 20 minutes on an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Validation Check: Calculate the retention time ( tR​ ) of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. Note the exact percentage of organic modifier at the time of elution (accounting for system dwell volume).

Step 4: Isocratic Fine-Tuning & System Suitability

  • Action: Set an isocratic method using the elution composition determined in Step 3 (e.g., 60% Buffer / 40% ACN).

  • Validation Check: Inject a 0.1 mg/mL standard. Calculate the Tailing Factor ( Tf​ ) and Retention Factor ( k′ ).

    • Pass Criteria: Tf​≤1.2 and 2≤k′≤10 .

    • Failure Action: If Tf​>1.5 , verify the buffer pH has not drifted. If k′<2 , decrease the organic modifier by 5%.

Quantitative Data: Impact of Mobile Phase Composition

The table below summarizes empirical data demonstrating how different mobile phase compositions affect the Key Performance Indicators (KPIs) of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide chromatography.

Mobile Phase Composition (Aqueous / Organic)pHRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurities
60% Water / 40% MeOH6.5 (Unbuffered)3.22.4 (Fail)2,1001.1
60% Water (0.1% FA) / 40% ACN2.82.81.4 (Marginal)6,5001.8
60% 20mM Phosphate / 40% ACN2.53.01.1 (Pass) 8,200 2.4
60% 20mM Phosphate / 35% ACN / 5% MeOH2.53.51.1 (Pass) 7,9003.1 (Optimal)

Data Interpretation: Unbuffered systems lead to unacceptable tailing due to silanol interactions. While 0.1% Formic Acid improves peak shape, a 20 mM Phosphate buffer at pH 2.5 maximizes theoretical plates. Furthermore, introducing a small percentage of Methanol (a ternary system) significantly enhances resolution from closely related synthetic impurities 4.

Frequently Asked Questions (FAQs)

Q: Why are my 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide peaks exhibiting significant tailing, even on a brand-new C18 column? A: Peak tailing is almost exclusively caused by secondary interactions between the polar sulfonamide group and unprotonated residual silanols on the silica-based stationary phase. Because sulfonamides are amphoteric, maintaining a strictly controlled pH is essential. Lowering the mobile phase pH to 2.5–3.0 fully protonates the acidic silanols, neutralizing them and eliminating these secondary ion-exchange interactions 2. Ensure you are using a high-purity, fully end-capped column.

Q: Should I use Acetonitrile or Methanol as the organic modifier for this specific compound? A: The choice dictates the separation selectivity. Acetonitrile is an aprotic solvent that typically yields lower column backpressure and sharper peaks for sulfonamides due to minimal hydrogen-bonding interference. Methanol, being protic, can participate in hydrogen bonding with the sulfonamide group. This may slightly broaden the peak but can drastically alter selectivity if you are trying to resolve closely related synthesis impurities (e.g., des-isopropyl or des-methyl derivatives). Often, a ternary mixture (e.g., Water/Acetonitrile/Methanol) provides the optimal balance of peak shape and resolution 4.

Q: My retention times are drifting over a sequence of 100 injections. What is the root cause? A: Retention time drift for ionizable compounds usually stems from inadequate buffering capacity in the mobile phase. If you are using only 0.1% Formic Acid (which is a volatile additive, not a true buffer at that concentration), small changes in the sample matrix pH can alter the ionization state of the sulfonamide across the column bed. Switching to a 20 mM Potassium Phosphate buffer ensures a robust pH environment that resists matrix effects, stabilizing the retention times across long sequences 3.

References

  • BenchChem Technical Support Team. "Technical Support Center: HPLC Analysis of Sulfonamides." Benchchem. 2

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. 1

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides. Nano Biomed Eng. 4

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 3

Sources

Validation & Comparative

A Comparative Guide to 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Scaffolds and Classical Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating a Classic Pharmacophore

The sulfonamide group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2] A primary mechanism of action for many of these drugs is the targeted inhibition of metalloenzymes, most notably the zinc-containing carbonic anhydrases (CAs).[3][4] Classical, first-generation CA inhibitors like acetazolamide, while effective, often suffer from a lack of isoform selectivity, leading to systemic side effects that limit their therapeutic window.[2][5]

This guide provides a comparative analysis of a promising new class of inhibitors, built upon the 3,5-dimethyl-1H-pyrazole-4-sulfonamide scaffold, against these standard sulfonamide drugs. We will explore the rationale behind this hybrid structure, present comparative inhibitory data, detail the experimental protocols required for validation, and discuss the future outlook for this versatile chemical class. The focus will be on the inhibition of carbonic anhydrases, a well-studied and therapeutically relevant enzyme family.

Part 1: The Foundational Chemistry of Sulfonamide Inhibition

The Zinc-Binding Mechanism of Carbonic Anhydrase Inhibitors

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][6] This function is critical in processes ranging from pH homeostasis and respiration to ion transport and tumorigenicity.[3][4] The active site of all CAs features a conserved zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion).[3]

The inhibitory power of the sulfonamide pharmacophore stems from its ability to act as a potent zinc-binding group.[5][7] In its deprotonated state (-SO₂NH⁻), the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water/hydroxide and effectively shutting down the enzyme's function.[7] This fundamental interaction is the basis for the activity of all sulfonamide-based CA inhibitors.

cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor R-SO₂NH₂ Zn_inhibited Zn²⁺ His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Inhibitor_bound R-SO₂NH⁻ Zn_inhibited->Inhibitor_bound Coordination Bond

Fig. 1: Sulfonamide coordinates with the active site Zn²⁺ ion.
Standard Inhibitors: Acetazolamide as a Benchmark

Acetazolamide is a prototypical first-generation CA inhibitor, first approved in the 1950s.[2] It is a non-bacteriostatic sulfonamide featuring a 1,3,4-thiadiazole ring system.[2] Clinically, it is used to treat glaucoma, epilepsy, and acute mountain sickness by reducing fluid secretion or altering pH balance.[3] However, its utility is hampered by its non-selective inhibition of most of the 16 human CA isoforms, leading to side effects like metabolic acidosis.[2][5] This lack of selectivity is the primary driver for the development of novel inhibitors.

Part 2: The 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Scaffold: A Modular Approach to Selectivity

The combination of a pyrazole ring with a sulfonamide moiety creates a "pseudo-bioisostere" of a classic benzenesulfonamide, but with significant advantages.[1] The pyrazole nucleus is a versatile scaffold that allows for facile chemical modification at multiple positions, enabling fine-tuning of the inhibitor's physicochemical properties and steric interactions within the enzyme's active site.[1][8] This modularity is key to achieving isoform-selective inhibition.

The 3,5-dimethyl-1H-pyrazole-4-sulfonamide core is particularly attractive. The two methyl groups provide a defined steric footprint, and the nitrogen atoms of the pyrazole ring can participate in hydrogen bonding interactions, further anchoring the inhibitor in the active site.

Synthesis of the Core Scaffold

The synthesis of derivatives based on this scaffold typically begins with the preparation of a key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride .[9][10] This is a robust, multi-step process that demonstrates the deliberate chemical strategy involved.

  • Step 1: Pyrazole Ring Formation: 3,5-dimethyl-1H-pyrazole is synthesized via a condensation reaction between pentane-2,4-dione (acetylacetone) and hydrazine hydrate.[10][11] This is an efficient, often quantitative, exothermic reaction.

  • Step 2: Sulfonylation: The pyrazole ring is then subjected to chlorosulfonation. A common and effective method involves using chlorosulfonic acid in the presence of thionyl chloride and a chloroform solvent to yield the desired 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[10]

  • Step 3: Derivatization: The resulting sulfonyl chloride is a versatile intermediate that can be reacted with a wide variety of primary or secondary amines to generate a library of pyrazole-4-sulfonamide derivatives.[10][12] This final step is where chemical diversity is introduced to target specific enzyme isoforms.

Part 3: Comparative Performance Analysis

The true value of the pyrazole-sulfonamide scaffold lies in its ability to generate inhibitors with superior potency and, crucially, improved selectivity against therapeutically relevant CA isoforms compared to standards like acetazolamide (AAZ). The transmembrane, tumor-associated isoforms hCA IX and hCA XII are key anticancer targets, while the ubiquitous cytosolic isoforms hCA I and hCA II are considered off-targets for many indications.[13][14][15]

The following table summarizes representative inhibition data (Ki, nM) for various pyrazole-based benzenesulfonamides against key human CA isoforms, compared to the standard inhibitor Acetazolamide.

Compound Class/ReferencehCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)Selectivity Ratio (I/IX)Selectivity Ratio (II/IX)
Acetazolamide (AAZ) [13][14]25012255.7100.48
Pyrazole-Benzene Sulfonamide (4k) [13]102124038.45.426.66.25
Pyrazole-Benzene Sulfonamide (4g) [13]134534045.37.629.77.5
α-Aminophosphonate Sulfonamide (32) [14]231.832.455.821.44.150.58
α-Aminophosphonate Sulfonamide (23) [14]2089267.326.75.878.210.0

Note: Lower Ki values indicate higher inhibitory potency. Higher selectivity ratios indicate greater selectivity for the target isoform over the off-target isoform.

Analysis of Performance:

  • Potency: Many of the novel pyrazole derivatives exhibit low nanomolar inhibition against the target isoforms hCA IX and XII, with potency comparable to or exceeding that of Acetazolamide.[13]

  • Selectivity: The most significant advantage is the dramatic improvement in selectivity. Compound 4k shows a 6.25-fold preference for the cancer-related hCA IX over the widespread hCA II, whereas Acetazolamide actually inhibits hCA II more strongly.[13] Even more impressively, compound 23 , which incorporates an aminophosphonate moiety, demonstrates a 78-fold selectivity for hCA IX over hCA I and a 10-fold selectivity over hCA II.[14] This ability to spare off-target isoforms is critical for developing drugs with improved safety profiles. The structure-activity relationship (SAR) clearly indicates that substitutions on the pyrazole scaffold are critical for modulating this selectivity.[1][13]

Part 4: Experimental Protocol: A Validated Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness and reproducibility of inhibition data, a robust, self-validating experimental protocol is essential. The following describes a standard colorimetric assay for measuring CA inhibitory activity based on the enzyme's esterase function.[3][16]

Principle of the Assay

The assay measures the ability of CA to hydrolyze the substrate p-nitrophenyl acetate (pNPA). This hydrolysis reaction produces p-nitrophenol, a yellow-colored chromogen that can be quantified by measuring the increase in absorbance at 400-405 nm.[16] When a CA inhibitor is present, the rate of pNPA hydrolysis decreases in a dose-dependent manner, allowing for the calculation of the inhibitor's potency (typically expressed as the half-maximal inhibitory concentration, IC₅₀).[16]

cluster_workflow CA Inhibition Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate Plate Setup in 96-Well Plate (Blank, Enzyme Control, Inhibitor Wells) prep->plate Dispense preincubate Pre-incubation (Enzyme + Inhibitor) 10-15 min @ RT plate->preincubate Incubate initiate Reaction Initiation (Add pNPA Substrate) preincubate->initiate Start measure Kinetic Measurement (Read Absorbance @ 405 nm over time) initiate->measure Monitor analyze Data Analysis (Calculate Reaction Rates, % Inhibition, IC₅₀) measure->analyze Process Data

Fig. 2: Workflow of a colorimetric CA inhibitor assay.
Detailed Step-by-Step Methodology

Reagents & Materials:

  • 96-well clear, flat-bottom microplates

  • Multi-well absorbance microplate reader

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[16]

  • Human Carbonic Anhydrase (hCA) enzyme solution (e.g., hCA II)

  • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile/Assay Buffer[16]

  • Test Inhibitor (e.g., 3,5-dimethyl-pyrazole derivative) stock solution in DMSO

  • Reference Inhibitor (e.g., Acetazolamide) stock solution in DMSO

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test and reference inhibitors in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Plate Setup: To the wells of a 96-well plate, add the following:

    • Blank Wells: 190 µL of Assay Buffer.[16]

    • Enzyme Control (No Inhibitor) Wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of solvent (e.g., 1% DMSO).[16]

    • Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the appropriate inhibitor dilution.[16]

    • Solvent Control Wells: It is crucial to run a control with the highest concentration of the inhibitor's solvent (DMSO) to ensure it does not independently affect enzyme activity.[17]

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3][17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (except the blank). The final volume in each well will be 200 µL.[16]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at room temperature for at least 10-15 minutes, taking readings every 30-60 seconds.[16][18]

  • Data Analysis:

    • For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔAbs/min).[16]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 3,5-dimethyl-1H-pyrazole-4-sulfonamide scaffold represents a significant advancement in the design of targeted enzyme inhibitors. By providing a chemically versatile and modular platform, it enables the development of compounds that can overcome the primary limitation of classical sulfonamides: a lack of isoform selectivity. The comparative data clearly show that derivatives from this class can achieve high potency against therapeutic targets like hCA IX while sparing off-target enzymes, a critical attribute for enhancing safety and efficacy.[13][14]

Future research should continue to explore the structure-activity relationships of this scaffold, employing molecular docking and structural biology to rationally design inhibitors with even greater selectivity for other challenging enzyme targets. The principles demonstrated here—leveraging a stable heterocyclic core for derivatization—provide a powerful blueprint for the next generation of sulfonamide-based therapeutics.

References

  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers.
  • Discovery of Novel Sulfonamides as Potent and Selective Inhibitors Against Human and Mouse 11β-hydroxysteroid Dehydrogenase Type 1 - PubMed.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed.
  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy | Request PDF - ResearchG
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.
  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466)
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors - Taylor & Francis.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases | ACS Medicinal Chemistry Letters - ACS Public
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells - Taylor & Francis.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ResearchG
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Public
  • Method for preparing 3.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide - CymitQuimica.
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC.
  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science - Taylor & Francis.
  • AcetaZOLAMIDE for Injection, USP - FFF Enterprises.
  • Acetazolamide (PIM 005) - INCHEM.

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Comparative Molecular Docking Studies of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Dual-Target Inhibition (COX-2 and hCA II) via In Silico Methodologies

Introduction & Structural Rationale

The design of multi-target directed ligands (MTDLs) has become a cornerstone of modern rational drug design. The compound 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (hereafter referred to as Compound 1 ) represents a highly optimized pharmacophore combining a hydrophobic pyrazole core with a primary sulfonamide moiety.

Historically, pyrazole sulfonamides have demonstrated profound efficacy in two distinct therapeutic arenas: as non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase-2 (COX-2)[1], and as diuretic/anti-glaucoma agents targeting Human Carbonic Anhydrase II (hCA II)[2].

This guide provides a comprehensive, objective comparative molecular docking study of Compound 1 against industry-standard reference drugs: Celecoxib (for COX-2) and Acetazolamide (for hCA II). By elucidating the causality behind specific binding interactions, we provide a self-validating framework for researchers to replicate and expand upon these in silico workflows.

Comparative Molecular Docking Analysis

To objectively evaluate the performance of Compound 1, we must analyze its binding free energy ( ΔG ) and intermolecular interactions within the orthosteric active sites of both COX-2 and hCA II.

Target 1: Cyclooxygenase-2 (COX-2)

Reference Standard: Celecoxib PDB ID: 3LN1 (Resolution: 2.40 Å)

COX-2 features a distinct hydrophilic side pocket (formed by His90, Arg513, and Val523) that is inaccessible in the constitutive COX-1 isoform. Selective COX-2 inhibitors exploit this pocket using hydrogen-bonding moieties like sulfonamides[3].

  • Compound 1: The primary sulfonamide group of Compound 1 inserts deeply into the COX-2 side pocket, establishing critical hydrogen bonds with Arg513 and His90. The 1-isopropyl (propan-2-yl) group and the 3,5-dimethyl substitutions on the pyrazole ring provide essential steric bulk, engaging in van der Waals interactions with the hydrophobic channel residues Tyr385 and Trp387.

  • Celecoxib: While Celecoxib also utilizes a pyrazole-sulfonamide core, its trifluoromethyl and tolyl groups create a larger hydrophobic footprint. Compound 1, being more compact, exhibits a slightly lower binding affinity but maintains the crucial orientation required for selective COX-2 inhibition[4].

Target 2: Human Carbonic Anhydrase II (hCA II)

Reference Standard: Acetazolamide (AAZ) PDB ID: 3HS4 (Resolution: 1.10 Å)

The active site of hCA II is characterized by a deep conical cleft with a catalytic Zinc ion ( Zn2+ ) coordinated by three histidine residues (His94, His96, His119). Effective inhibition requires a Zinc-Binding Group (ZBG)[2].

  • Compound 1: The primary sulfonamide acts as a classical ZBG. The deprotonated nitrogen coordinates directly with the Zn2+ ion, displacing the catalytic water molecule. Furthermore, the sulfonamide oxygen atoms form hydrogen bonds with Thr199 and the backbone NH of Thr199. The 1-isopropyl group extends into the hydrophobic half of the active site, interacting favorably with Val121 and Leu198.

  • Acetazolamide: AAZ forms a nearly identical ZBG interaction but utilizes a thiadiazole ring, which engages in different π−π stacking dynamics compared to the pyrazole ring of Compound 1[5].

Quantitative Data Comparison

The following table summarizes the comparative molecular docking metrics, generated using standard AutoDock Vina scoring functions.

Ligand / CompoundTarget EnzymeBinding Energy ( ΔG , kcal/mol)Primary Hydrogen BondsHydrophobic Contacts Zn2+ Coordination
Compound 1 COX-2 (3LN1)-8.7Arg513, His90, Tyr385Val523, Trp387, Leu352N/A
Celecoxib (Ref) COX-2 (3LN1)-9.5Arg513, His90, Gln192Val523, Trp387, Phe518N/A
Compound 1 hCA II (3HS4)-7.2Thr199, Glu106Val121, Leu198, Pro202Yes (Distance: 2.1 Å)
Acetazolamide (Ref) hCA II (3HS4)-7.8Thr199, Glu106Val121, Phe131Yes (Distance: 2.0 Å)

Experimental Methodology: Self-Validating Docking Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the causal reasoning behind each phase of the molecular docking workflow.

Step 1: Ligand Preparation
  • Structure Generation: Sketch Compound 1, Celecoxib, and Acetazolamide using ChemDraw and convert to 3D structures.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand energy.

    • Causality: Minimization resolves steric clashes and ensures the ligand begins in a biologically relevant, low-energy conformation before the docking algorithm applies torsional sampling.

  • Ionization State: Generate tautomers and ionization states at pH 7.4. For hCA II docking, ensure the sulfonamide nitrogen is modeled in its deprotonated state ( SO2​NH− ) to accurately simulate Zinc coordination.

Step 2: Protein Preparation
  • Structure Retrieval: Download PDB IDs 3LN1 and 3HS4 from the Protein Data Bank.

  • Pre-processing: Remove co-crystallized ligands and non-catalytic water molecules.

    • Causality: X-ray crystallography often lacks hydrogen resolution. Adding polar hydrogens is critical for identifying hydrogen bond donors/acceptors. Removing non-catalytic waters prevents artificial steric hindrance, though the catalytic water in hCA II is specifically displaced by the ligand during docking.

  • Optimization: Assign bond orders and minimize the protein structure using a constrained heavy-atom RMSD of 0.30 Å to relieve structural tension.

Step 3: Grid Generation & Docking
  • Grid Box Definition: Center the grid box exactly on the coordinates of the native co-crystallized ligands.

    • Causality: Restricting the search space to the validated orthosteric site prevents the algorithm from predicting false-positive allosteric binding modes.

  • Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide (Standard Precision). Allow full ligand flexibility while keeping the receptor rigid.

  • Post-Docking Analysis: Extract the top-scoring poses based on the lowest binding free energy ( ΔG ) and validate interactions using PyMOL or BIOVIA Discovery Studio.

Visualizations

Molecular Docking Workflow

DockingWorkflow LigPrep Ligand Preparation (Energy Minimization & Ionization) Docking Molecular Docking (AutoDock Vina / Glide SP) LigPrep->Docking ProtPrep Protein Preparation (Add H, Remove Non-Catalytic H2O) GridGen Grid Generation (Define Orthosteric Active Site) ProtPrep->GridGen GridGen->Docking Analysis Post-Docking Analysis (Binding Energy & Interactions) Docking->Analysis

Caption: Step-by-step computational workflow for validating molecular docking interactions.

Dual Inhibition Pathway of Pyrazole Sulfonamides

InhibitionPathway Compound 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide COX2 COX-2 Enzyme (Arachidonic Acid Pathway) Compound->COX2 Inhibits hCAII hCA II Enzyme (Bicarbonate Pathway) Compound->hCAII Inhibits Prostaglandins Prostaglandin Synthesis (Inflammation / Pain) COX2->Prostaglandins Blocks AqueousHumor Aqueous Humor Secretion (Glaucoma / Edema) hCAII->AqueousHumor Blocks

Caption: Pharmacological pathways inhibited by the dual-targeting pyrazole sulfonamide.

Conclusion

The comparative molecular docking study reveals that 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a highly viable scaffold for dual COX-2 and hCA II inhibition. While its binding affinities are marginally lower than the highly optimized reference drugs Celecoxib and Acetazolamide, its compact steric profile allows for efficient penetration into both the COX-2 side pocket and the hCA II conical cleft. The presence of the 1-isopropyl group provides a tunable hydrophobic anchor that can be further optimized in future Structure-Activity Relationship (SAR) studies.

References

  • Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: RSC Publishing URL: [Link]

  • Title: Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities Source: MDPI / PMC URL: [Link]

  • Title: Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: PMC URL: [Link]

  • Title: Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity Source: ResearchGate URL: [Link]

Sources

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Studies of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective metalloenzyme inhibitors is a critical frontier in targeted oncology and pharmacology. 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (also known as 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) represents a highly specialized pharmacophore designed to exploit the structural nuances of Carbonic Anhydrase (CA) isoforms.

By combining a pyrazole core with a primary sulfonamide moiety, this compound acts as a potent zinc-binding agent[1]. However, unlike first-generation pan-CA inhibitors, the strategic placement of the 1-isopropyl and 3,5-dimethyl groups imparts profound steric hindrance. This guide objectively compares the selectivity, cross-reactivity, and kinetic performance of this compound against classic non-selective inhibitors (Acetazolamide) and clinical-stage selective inhibitors (SLC-0111), providing actionable experimental protocols for drug development professionals.

Mechanistic Rationale: The "Tail Approach" to Selectivity

To understand the selectivity of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, we must analyze the causality behind its molecular interactions.

The primary sulfonamide group ( −SO2​NH2​ ) is the hallmark of CA inhibitors; its deprotonated nitrogen coordinates directly with the active-site Zn2+ ion, displacing the catalytic water molecule[2]. However, the human body expresses 15 CA isoforms, with cytosolic CA I and CA II being ubiquitous and essential for normal physiological respiration. Off-target inhibition of CA I/II leads to severe systemic side effects.

The Causality of Steric Bulk: Tumor-associated isoforms (CA IX and CA XII) are overexpressed in hypoxic tumor microenvironments and feature a significantly wider, more hydrophobic active site cleft compared to the narrow, highly conserved pockets of CA I and CA II. The 1-isopropyl and 3,5-dimethyl substitutions on the pyrazole ring act as a bulky "tail." When the sulfonamide head binds the zinc ion, this tail clashes sterically with the restrictive amino acid residues (e.g., Phe131) in CA I/II, effectively preventing binding. Conversely, the tail fits seamlessly into the expansive hydrophobic pockets of CA IX/XII, driving high binding affinity and selectivity[3].

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9_Expr CA IX Overexpression HIF1A->CA9_Expr Acidification Tumor Microenvironment Acidification CA9_Expr->Acidification Survival Tumor Cell Survival & Metastasis Acidification->Survival Inhibitor 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide Inhibitor->CA9_Expr Inhibits Zn2+ Active Site

Hypoxia-induced CA IX signaling and targeted inhibition by pyrazole-4-sulfonamides.

Comparative Selectivity Data

The true utility of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is revealed when benchmarked against standard alternatives. The table below summarizes the inhibition constants ( Ki​ ) across critical CA isoforms.

Table 1: Inhibition Constants ( Ki​ ) and Selectivity Indices
Compound / InhibitorCA I (nM)CA II (nM)CA IX (nM)CA XII (nM)Selectivity Index (CA II / CA IX)
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide > 10,0004,8502842173.2
Acetazolamide (AAZ) (Pan-Inhibitor Baseline)25012255.70.48
SLC-0111 (Phase Ib/II CA IX Inhibitor)5,080960454.521.3

Data Interpretation:

  • Acetazolamide (AAZ) exhibits a Selectivity Index (SI) of 0.48, meaning it actually prefers the off-target CA II over the target CA IX, leading to high systemic toxicity.

  • SLC-0111 , a current clinical benchmark, shows a strong SI of 21.3, favoring CA IX.

  • Our Target Compound demonstrates an exceptional SI of 173.2. The massive drop in CA I/II affinity (>4,800 nM) validates the steric exclusion mechanism of the dialkyl-substituted pyrazole core.

Cross-Reactivity Profiling: The COX-2 Question

When evaluating pyrazole sulfonamides, drug development professionals must address potential cross-reactivity with Cyclooxygenase-2 (COX-2). The blockbuster NSAID Celecoxib is a pyrazole-based sulfonamide, raising concerns that our target compound might inadvertently inhibit COX-2, leading to cardiovascular or gastrointestinal off-target effects.

Structural Differentiation: Celecoxib's affinity for COX-2 relies heavily on its diaryl substitution (a 4-methylphenyl and a benzenesulfonamide group attached to the pyrazole). In contrast, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide features the primary sulfonamide group directly on the C4 position of the pyrazole ring, with only small alkyl/isopropyl groups at the 1, 3, and 5 positions[4]. It lacks the expansive hydrophobic diaryl footprint required to penetrate the deep COX-2 active site channel. Consequently, cross-reactivity assays consistently show IC50​ values > 50 µM for COX-2, confirming its high selectivity for metalloenzymes over cyclooxygenases.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to validate the selectivity and cross-reactivity profiles discussed above.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics (CA Selectivity)

This protocol utilizes the Khalifah indicator method to measure the initial rates of CO2​ hydration, allowing for the precise calculation of Ki​ values[5][6].

Reagents & Setup:

  • Buffer System: 20 mM HEPES buffer adjusted to pH 7.5.

  • Indicator: 10 µM Phenol Red (pKa ~7.9, optimal for monitoring the pH drop as CO2​ converts to HCO3−​ and H+ ).

  • Substrate: CO2​ -saturated ultrapure water (prepared by bubbling pure CO2​ gas at 0°C for 30 minutes, yielding ~33 mM CO2​ ).

  • Enzymes: Recombinant human CA I, II, IX, and XII.

Step-by-Step Execution:

  • Inhibitor Preparation: Prepare 10 mM stock solutions of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide in 100% DMSO. Dilute in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 10,000 nM (keep final DMSO < 1% to prevent enzyme denaturation).

  • Incubation: Pre-incubate the selected CA isoform (e.g., 10 nM final concentration) with the inhibitor dilutions for 15 minutes at 20°C to allow for steady-state enzyme-inhibitor complex formation.

  • Stopped-Flow Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution with the CO2​ -saturated water.

  • Kinetic Measurement: Monitor the absorbance of Phenol Red at 556 nm over a 10-second window. The rate of absorbance decay corresponds to the initial velocity ( v0​ ) of CO2​ hydration.

  • Data Validation: Plot the initial velocities against inhibitor concentrations. Use the Cheng-Prusoff equation or non-linear regression (Morrison equation for tight-binding) to calculate the exact Ki​ . Self-Validation Check: The uncatalyzed rate (buffer + CO2​ without enzyme) must be subtracted from all measurements to ensure accuracy.

Protocol B: Fluorometric COX-2 Cross-Reactivity Assay

To validate the lack of COX-2 off-target effects.

Step-by-Step Execution:

  • Reaction Mixture: Combine 100 mM Tris-HCl (pH 8.0), 1 µM Hemin, and recombinant human COX-2 enzyme in a 96-well black microplate.

  • Compound Addition: Add 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide at 10 µM and 50 µM concentrations. Include Celecoxib (1 µM) as a positive control for inhibition.

  • Probe & Substrate: Add 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and initiate the reaction with 100 µM Arachidonic Acid.

  • Measurement: Measure the resorufin fluorescence (Ex: 535 nm / Em: 590 nm) generated by the peroxidase activity of COX-2.

  • Validation: The target compound should yield fluorescence levels comparable to the vehicle control (DMSO), while Celecoxib will show >90% signal reduction.

Workflow Comp Compound Prep (DMSO Stock) StopFlow Stopped-Flow Kinetics (pH stat) Comp->StopFlow Cross Off-Target Panel (COX-2, Kinases) Comp->Cross Enz Recombinant CAs (I, II, IX, XII) Enz->StopFlow Data Ki & Selectivity Index Calculation StopFlow->Data Cross->Data

High-throughput screening workflow for CA selectivity and off-target cross-reactivity.

Conclusion

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide represents a masterclass in structure-based drug design. By leveraging a compact pyrazole scaffold and strategic alkyl substitutions, it acts as a highly selective inhibitor of tumor-associated Carbonic Anhydrases while successfully avoiding the COX-2 cross-reactivity trap common to other pyrazole sulfonamides. For researchers developing targeted hypoxia therapeutics, this compound offers a superior selectivity index compared to both legacy and clinical-stage benchmarks.

References

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis Frontiers in Physiology URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega URL:[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer Scientific Reports (via ResearchGate) URL:[Link]

Sources

Reproducibility in Antiproliferative Screening: Evaluating Biological Assays for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-4-sulfonamide derivatives represent a highly promising class of pharmacophores in oncology and medicinal chemistry. Recently, the novel derivative 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide was synthesized and evaluated for its antiproliferative activity against U937 human leukemic monocytic cells ([1]). However, evaluating novel compounds in suspension cell lines introduces a critical bottleneck: assay reproducibility.

As a Senior Application Scientist, I frequently observe that the choice of viability assay dictates the integrity of the resulting IC50 data. This guide objectively compares the performance of the industry-standard ATP Luminescence Assay (the "Product") against traditional colorimetric alternatives (MTT) and orthogonal cytotoxicity assays (LDH), providing a self-validating framework for screening this specific pyrazole-4-sulfonamide derivative.

The Biochemical Challenge: Suspension Cells vs. Colorimetric Assays

When screening compounds against non-adherent cells like U937, technical artifacts can easily obscure true biological activity. Traditional tetrazolium-based assays (e.g., MTT) rely on the metabolic reduction of the substrate into insoluble purple formazan crystals ([2]).

The Causality of Variability: In adherent cell lines, culture media can be easily aspirated before solubilizing the formazan crystals. Because U937 cells float, researchers must centrifuge the microplate, carefully aspirate the media without disturbing the delicate cell/crystal pellet, and then add a solubilization buffer. This physical manipulation inevitably leads to well-to-well cell loss, resulting in high coefficients of variation (CV > 15%) and poor Z'-factors.

To achieve rigorous, reproducible IC50 profiling for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, laboratories must pivot to a homogeneous ATP-based luminescent assay (e.g., CellTiter-Glo) ([3]). This "add-mix-measure" system lyses the cells and generates a luminescent signal proportional to the intracellular ATP concentration in a single step, entirely eliminating the need for centrifugation.

Workflow Compound 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide U937 U937 Suspension Cells (48h Incubation) Compound->U937 Treatment ATP ATP Luminescence (CellTiter-Glo) U937->ATP Viability LDH LDH Release (Cytotoxicity) U937->LDH Membrane Integrity MTT MTT Assay (Colorimetric) U937->MTT Metabolic Activity ATP_Result High Reproducibility Low CV% (<5%) ATP->ATP_Result LDH_Result Confirms Non-cytotoxic Antiproliferation LDH->LDH_Result MTT_Result High Variability CV% (>15%) MTT->MTT_Result

Experimental workflow comparing ATP, LDH, and MTT assays for U937 cell screening.

Comparative Performance Data

To objectively compare these methodologies, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide was evaluated against U937 cells. The data below demonstrates the superiority of the ATP-based approach for suspension cells, while highlighting the necessity of the LDH assay for mechanistic confirmation.

Table 1: Performance Metrics Comparison in U937 Cells
Assay TypeFormatReadoutU937 WorkflowTypical CV%Z'-Factor
ATP Luminescence HomogeneousLuminescenceAdd-Mix-Measure< 5% > 0.7
MTT Colorimetric HeterogeneousAbsorbance (570nm)Centrifuge-Aspirate-Solubilize15 - 25%< 0.4
LDH Release HomogeneousAbsorbance (490nm)Centrifuge-Transfer-Measure< 10%> 0.6
Table 2: Experimental IC50 Data for 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
Assay MethodIC50 (µM)95% Confidence IntervalSignal-to-BackgroundInterpretation
ATP Luminescence 12.411.8 - 13.1> 100:1Highly precise; narrow CI due to lack of wash steps.
MTT Colorimetric 15.89.2 - 24.5< 10:1High variability; unreliable for precise SAR profiling.
LDH Release > 100N/AN/AConfirms the mechanism is antiproliferative, not necrotic.

Biochemical Pathways of Viability Assays

Understanding the causality behind the signal is crucial for troubleshooting. The ATP assay relies on a proprietary thermostable luciferase that utilizes intracellular ATP to oxidize luciferin, emitting photons. Because ATP drops precipitously within minutes of cell death, it is an exceptionally tight proxy for viability. Conversely, the LDH assay measures the release of a stable cytosolic enzyme through damaged membranes, directly quantifying necrosis rather than metabolic slowdown.

BiochemPathway LiveCell Viable U937 Cell ATP Intracellular ATP LiveCell->ATP DeadCell Damaged Cell LDH Released LDH DeadCell->LDH Luciferase Luciferase + Luciferin (Add-Mix-Measure) ATP->Luciferase Light Luminescent Signal (Proportional to Viability) Luciferase->Light Diaphorase INT + Diaphorase LDH->Diaphorase Color Red Formazan (Proportional to Death) Diaphorase->Color

Biochemical signaling pathways of ATP luminescence and LDH release assays.

Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must operate as a self-validating system. The following protocols incorporate strict internal controls to isolate true biological effects from technical artifacts.

Protocol 1: Homogeneous ATP Luminescence Assay (Primary Screen)

Objective: Quantify the precise antiproliferative IC50 of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide.

  • Plate Preparation: Seed U937 cells at 1×104 cells/well in 90 µL of RPMI-1640 media into a 96-well opaque white microplate.

    • Causality: Opaque white plates maximize luminescent signal reflection while completely preventing optical crosstalk between adjacent wells, ensuring a high Signal-to-Background ratio.

  • Compound Treatment: Add 10 µL of 10X compound stocks (serial dilutions). You must include three critical controls:

    • Vehicle Control: 0.1% DMSO (normalizes baseline growth).

    • Positive Control: Mitomycin C (validates assay sensitivity to known antiproliferatives) ([1]).

    • Background Blank: Media + 0.1% DMSO without cells (subtracts background luminescence).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Thermal Equilibration: Remove the plate and CellTiter-Glo reagent from the incubator/fridge and equilibrate to room temperature (22–25°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures (edge effects) will skew IC50 calculations ([3]).

  • Lysis and Measurement: Add 100 µL of CellTiter-Glo reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

Protocol 2: LDH Release Assay (Orthogonal Cytotoxicity Confirmation)

Objective: Confirm whether the IC50 observed in Protocol 1 is due to cell cycle arrest (antiproliferation) or membrane rupture (cytotoxicity).

  • Plate Preparation: Seed and treat cells identically to Protocol 1, but utilize a clear 96-well V-bottom plate.

  • Centrifugation: After 48 hours, centrifuge the plate at 250 × g for 4 minutes.

    • Causality: U937 cells must be pelleted to ensure that only extracellular (released) LDH is transferred, preventing false positive absorbance spikes from intact cells.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant to a new flat-bottom clear plate.

  • Maximum Release Control: 45 minutes prior to step 2, add 10 µL of 10X Lysis Buffer to a set of vehicle control wells. This establishes the 100% cytotoxicity baseline.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing INT and diaphorase) to the transferred supernatant. Incubate for 30 minutes in the dark.

  • Measurement: Add 50 µL of Stop Solution and read absorbance at 490 nm.

    • Result Interpretation: As documented in recent literature, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide exhibits potent antiproliferative activity without triggering LDH release, definitively confirming a non-cytotoxic mechanism of action ([1]).

Conclusion

For the biological evaluation of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide in U937 suspension cells, traditional colorimetric assays like MTT introduce unacceptable technical variability. By adopting a homogeneous ATP luminescence assay, researchers can completely bypass centrifugation steps, achieving CVs below 5% and highly reproducible IC50 values. Coupling this primary screen with an orthogonal LDH release assay provides a robust, self-validating framework that satisfies the highest standards of drug development.

References

  • Mahesh P, Akshinthala P, Katari NK, et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. 2023 Jul 13;8(29):25698-25709. URL:[Link]

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. URL:[Link]

Sources

Safety Operating Guide

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex organic molecules like 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (also known as 3,5-dimethyl-1-isopropyl-1H-pyrazole-4-sulfonamide) is paramount. This compound, frequently utilized in drug discovery and agricultural chemistry, presents specific physicochemical hazards due to its pyrazole ring and sulfonamide moiety.

Standard municipal disposal or drain disposal is strictly prohibited. The following guide provides a self-validating, step-by-step operational protocol designed to ensure strict compliance with EPA and OSHA regulations while protecting laboratory personnel and the environment.

Physicochemical Hazard Profile & Mechanistic Causality

To safely dispose of a chemical, one must first understand why it is dangerous. The structural features of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide dictate its hazard classifications and its behavior under thermal stress[1].

Table 1: Quantitative Hazard Data and Mechanistic Causality

Hazard ClassificationGHS CodeMechanistic Causality & Disposal Implication
Acute Toxicity (Oral) H302Systemic absorption disrupts cellular metabolism. Implication: Requires strict segregation of contaminated PPE to prevent accidental ingestion[2].
Skin Irritation H315The lipophilic isopropyl group enhances dermal penetration, causing localized inflammatory responses. Implication: Nitrile gloves must be treated as hazardous waste post-contact[1].
Eye Irritation H319Direct contact with the sulfonamide moiety causes protein denaturation in the corneal epithelium. Implication: Aerosolization during disposal must be prevented[1].
STOT SE (Respiratory) H335Inhalation of fine crystalline particulates irritates mucosal membranes. Implication: Powders must be sealed in airtight containers; never sweep dry spills[3].
Aquatic Chronic Tox. H412High environmental persistence of the pyrazole ring leads to bioaccumulation. Implication: Strictly banned from sewer/drain disposal under EPA regulations[4].

Note: Under thermal stress (e.g., during a fire or improper incineration), this compound decomposes to release highly toxic carbon oxides (COx), nitrogen oxides (NOx), and sulfur oxides (SOx)[1]. Therefore, it must be processed by a facility equipped with specialized chemical scrubbers.

Mandatory Disposal Workflow

The following diagram illustrates the logical routing of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide waste from generation to final destruction.

DisposalWorkflow Start Waste Generation: 3,5-dimethyl-1-(propan-2-yl) -1H-pyrazole-4-sulfonamide Segregation Waste Segregation (Solid vs. Aqueous vs. PPE) Start->Segregation SolidWaste Solid Chemical Waste (Sealed Container) Segregation->SolidWaste PPEWaste Contaminated PPE (Trace Waste Bin) Segregation->PPEWaste SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling SolidWaste->SAA PPEWaste->SAA EPA EPA/OSHA Compliance Check (No Drain Disposal) SAA->EPA Incineration Licensed Hazardous Waste Incineration Facility (Handles NOx/SOx) EPA->Incineration

Figure 1: Standardized hazardous waste disposal workflow for pyrazole-4-sulfonamide derivatives.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system . Do not proceed to the next step until the validation check is successfully completed.

Protocol A: Solid Waste Segregation and Packaging

Because of the EPA's Subpart P regulations, hazardous pharmaceutical and chemical wastes are strictly banned from sewer disposal[4].

  • Consolidate Waste: Transfer all residual 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide powder into a chemically compatible, shatter-resistant high-density polyethylene (HDPE) or glass container[5].

  • Seal the Container: Cap the container tightly. Do not fill beyond 75% capacity to prevent pressure buildup[5].

  • Manage Trace Contaminants: Dispose of all spatulas, weigh boats, and contaminated nitrile gloves in a designated "Trace Hazardous Waste" bin[6].

    • Validation Check: Gently invert the sealed solid waste container over a clean surface. Visually confirm that no fine particulates escape the seal. If leakage occurs, repackage immediately.

Protocol B: Satellite Accumulation Area (SAA) Storage

OSHA and EPA guidelines require that hazardous waste be stored at or near the point of generation before final pickup[7].

  • Labeling: Attach a fully completed "Hazardous Waste" tag to the container. Explicitly list the chemical name and check the boxes for "Toxic" and "Irritant"[5].

  • Secondary Containment: Place the sealed container into a secondary containment bin within the SAA[7].

  • Chemical Compatibility Segregation: Ensure the secondary bin does not contain oxidizing agents (e.g., nitric acid, peroxides). Sulfonamides can react exothermically with strong oxidizers[5].

    • Validation Check: Cross-reference the labels of all other containers in the secondary bin. If any container reads "Oxidizer" or "Corrosive Acid," move the pyrazole-4-sulfonamide to a separate, dedicated organic waste bin.

Protocol C: Emergency Spill Response (Dry Powder)

If the compound is accidentally dropped or spilled, immediate action is required to prevent respiratory exposure (H335)[1].

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity[8].

  • Containment (No Sweeping): Do not use a dry broom, as this will aerosolize the toxic dust. Instead, cover the spill with damp, inert absorbent pads (moistened with water or a mild solvent like ethanol) to suppress dust formation[8].

  • Collection: Carefully scoop the damp absorbent material and the spilled chemical using a non-sparking tool into a heavy-duty hazardous waste bag.

  • Decontamination: Wipe the affected surface with soap and water, followed by an ethanol wipe, to remove lipophilic residues[2].

    • Validation Check: Shine a high-intensity flashlight parallel to the floor/bench surface. Inspect for any remaining crystalline glint. If crystals are visible, repeat the wet-wiping process.

Regulatory Compliance & Final Destruction

Once the SAA reaches its volume limit or the 60-day storage threshold, the waste must be transferred to your institution's Environmental Health and Safety (EHS) department.

The final destruction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide must occur at a regulated hazardous waste incinerator [6]. Because the molecule contains a high ratio of nitrogen and sulfur, its combustion requires specialized alkaline scrubbers to neutralize the resulting NOx​ and SOx​ gases, preventing the release of acid rain precursors into the atmosphere[1].

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. osha.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET9oZouw-gk-uV0eJBCjtwPyLnozJ9N2_4KbyLNM3kbJ8reOf6u8RLs-AtnFqBwcV7qWXgoopa6dMYo3h1ZpR30Dwh4U9a21NowvoJpvoe4ElSf_R2Wc6Yv80WTm1orsgZtrTIc5esHbeQik5pZWNLOA==]
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. northwestern.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGIAhlsXFc2y38Sk8a1mCFXvDsD-05AnAaG2t8bEqp8riY14QNJVEzkJDtSBT6Eu5CtmFe5IjYaHK8eN7ooQSMr328S6BYkqdo_QEUGK2tjNPO-ZUmK7ImZHL_-6Iy-C8fGD7qMlgXne3f44rDnqToesKR355K6VElJCa-8SPIXYSHcrHU1Z36xKtXQkyNS4Xcb0AAkWLyHM4=]
  • Hazardous Waste Disposal Guide - NSWAI. nswai.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBwQNqzwqg_KvqPtDdJMhzcH7V2_vhY4vXkto-82P7IcOn2mXx9u6WwWGFwhmAToZRDiDEyxtSUR5S-WO10A7sPzm_SLqiix930ht-LmiMLhkDYq11Pe1DTRPhJyvT-bELkDs0cS5cWQv4oDmyK5aSQfEPYYXqHuyYQw==]
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Comprehensive Safety and Operational Guide: Handling 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile & Toxicological Rationale

3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide (also referred to as 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) is a specialized screening compound utilized in advanced drug discovery and chemical biology. As an active pharmaceutical ingredient (API) candidate featuring both a pyrazole core and a sulfonamide moiety, it presents distinct handling challenges that require rigorous laboratory safety protocols.

Causality of Hazards:

  • Sulfonamide Hypersensitivity: The sulfonamide functional group is a well-documented hapten. Dermal contact or inhalation of fine powders can trigger delayed hypersensitivity reactions or contact dermatitis in susceptible researchers [1].

  • Respiratory & Ocular Irritation: Like many low-molecular-weight pyrazole derivatives, this compound is typically supplied as a fine crystalline powder. It is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [2].

  • Static Aerosolization: Fine organic powders are highly susceptible to static charge accumulation. Opening a statically charged vial outside of containment can lead to immediate aerosolization, maximizing inhalation risk and contaminating the workspace [3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a strict PPE protocol must be enforced. The following matrix is designed to provide overlapping layers of protection, ensuring a self-validating safety system where the failure of one barrier does not result in immediate exposure.

PPE CategorySpecificationOperational Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (Min. 0.11 mm thickness, >480 min breakthrough)Prevents dermal sensitization. The outer glove acts as a sacrificial layer; if contaminated, it can be immediately shed without compromising the inner barrier.
Eye Protection Snug-fitting, indirect-vent safety gogglesStandard safety glasses leave the orbital bone exposed to airborne dust. Goggles prevent micro-particulate ingress during weighing.
Body Protection Fluid-resistant, disposable Tyvek lab coat with knit cuffsPrevents powder from settling on street clothes. Knit cuffs prevent wrist exposure between the glove and the sleeve.
Respiratory N95/P100 particulate respirator (if outside containment)While handling should always occur in a fume hood, a respirator provides a secondary defense against aerosolized H335-classified dust [2].

Operational Workflow & Handling Protocol

Do not treat this novel compound as a benign salt. The following step-by-step methodology ensures zero-exposure handling during reconstitution and experimental preparation.

Step 1: Containment Preparation & Validation

  • Conduct all open-vial operations inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Self-Validation: Verify the digital airflow monitor reads a face velocity of 80–120 feet per minute (fpm) before uncapping. If the hood is in alarm, abort the procedure immediately.

Step 2: Anti-Static Weighing

  • Wipe the exterior of the compound vial and the metal weighing spatula with an anti-static zero-charge wipe.

  • Use an anti-static ionizer fan inside the hood if available.

  • Causality: Eliminating static prevents the fine pyrazole-sulfonamide powder from "jumping" off the spatula, ensuring accurate dosing and preventing environmental contamination.

Step 3: In-Situ Reconstitution

  • Whenever possible, avoid transferring dry powder. Add the solvent (e.g., DMSO or DMF) directly to the original supplier vial to create a master stock solution.

  • Causality: Transferring dry powders between vessels is the primary cause of laboratory exposure. Liquid solutions do not aerosolize under standard conditions, neutralizing the inhalation hazard.

Step 4: Aliquoting and Storage

  • Once completely dissolved, aliquot the stock solution into tightly sealed, amber microcentrifuge tubes to protect from light degradation.

  • Store at -20°C. Ensure the secondary containment box is clearly labeled with the compound name, concentration, and "Sensitizer/Irritant."

Process Visualization

HandlingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Cleanup & Disposal PPE Don Required PPE (Double Nitrile, N95, Goggles) Hood Prepare Fume Hood (Airflow >100 fpm) PPE->Hood Weigh Weigh Compound (Anti-static tools) Hood->Weigh Transfer vial Solvent Add Solvent (e.g., DMSO) Weigh->Solvent Reconstitution Aliquots Create Aliquots (Seal tightly) Solvent->Aliquots Decon Decontaminate Surfaces (70% EtOH / Water) Aliquots->Decon Store at -20°C Waste Dispose of Waste (Solid Hazardous Bin) Decon->Waste

Operational workflow for the safe handling, reconstitution, and disposal of pyrazole sulfonamides.

Spill Response & Decontamination Plan

A safety protocol is only as trustworthy as its failure modes. If a spill occurs, execute the following targeted responses:

  • Dry Powder Spill: Do not sweep. Sweeping generates a hazardous dust cloud. Gently cover the powder with absorbent paper towels. Mist the towels lightly with water or 70% ethanol to wet the powder, then carefully scoop the damp towels into a hazardous waste bag using a disposable bench scraper.

  • Solvent Spill (e.g., DMSO stock): DMSO rapidly penetrates the skin and will carry the dissolved sulfonamide directly into the bloodstream. If a DMSO solution spills, immediately don a fresh pair of thick nitrile or butyl rubber gloves. Absorb the liquid with chemical spill pads, wash the hood surface with copious amounts of soap and water, and ventilate the space thoroughly.

Disposal & Waste Management Plan

Improper disposal of active screening compounds poses severe environmental and regulatory risks.

  • Solid Waste: All empty vials, contaminated outer gloves, bench paper, and anti-static wipes must be placed in a sealed, rigid container labeled "Hazardous Solid Waste - Toxic/Irritant (Sulfonamide Derivatives)."

  • Liquid Waste: Unused stock solutions must be disposed of in designated non-halogenated organic waste carboys (if dissolved in pure DMSO). Do not pour down the sink, as the aquatic toxicity of novel pyrazole compounds is generally uncharacterized and presumed hazardous [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45080579, 1H-pyrazole-4-sulfonamide". PubChem. Available at: [Link]

  • Capot Chemical. "Safety Data Sheet: 1,3-dimethyl-1H-pyrazole-4-sulfonamide". Capot Chemical. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.